4-Allylaminocarbonylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRLQMDCATRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397580 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-20-6 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Allylaminocarbonylphenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic route, detailed experimental protocols, and relevant characterization data.
Introduction
This compound is a bifunctional molecule incorporating a boronic acid moiety and an allyl amide group. The boronic acid functionality is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The allyl amide group provides a site for further functionalization or can act as a pharmacophore itself. The strategic combination of these two groups makes this compound a significant intermediate in the synthesis of complex organic molecules, including biologically active compounds and drug candidates.
Synthetic Pathway
The most direct and widely employed synthetic strategy for this compound involves the amide coupling of 4-carboxyphenylboronic acid with allylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.
A general schematic for this synthesis is presented below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Several effective coupling agents can be employed for the synthesis of this compound. Below are detailed protocols for two common methods.
Method A: EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[1]
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-carboxyphenylboronic acid (1.0 eq) in acetonitrile (ACN), add EDC (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method B: Boric Acid Catalysis
A greener and more atom-economical approach involves the use of boric acid as a catalyst for the direct amidation.[2][3][4] This method often requires azeotropic removal of water.
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
Boric acid
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxyphenylboronic acid (1.0 eq), allylamine (1.5 eq), boric acid (0.1 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the toluene under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Data Presentation
Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | White to off-white solid |
| Allylamine | C₃H₇N | 57.09 | Colorless liquid |
| This compound | C₁₀H₁₂BNO₃ | 205.02 | White to off-white solid |
Typical Reaction Parameters
| Parameter | Method A (EDC/HOBt) | Method B (Boric Acid) |
| Solvent | Acetonitrile (ACN) | Toluene |
| Coupling Agent/Catalyst | EDC/HOBt | Boric Acid |
| Base | DIPEA | Not required |
| Temperature | Room Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | 70 - 90% | 60 - 80% |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons corresponding to the allyl group, the phenyl ring, the amide N-H, and the boronic acid -OH groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): To assess the purity of the solid product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Signaling Pathways and Applications
While this compound is primarily a synthetic intermediate, its derivatives have potential applications in various fields. The boronic acid moiety can interact with diols, a property exploited in the development of sensors for saccharides. In drug development, this compound can serve as a scaffold for creating libraries of compounds for screening against various biological targets. The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is widely used in the synthesis of biaryl structures found in many pharmaceuticals.[5]
Caption: Potential applications of this compound.
Conclusion
The synthesis of this compound is a straightforward process achievable through standard amide coupling methodologies. The choice of coupling agent and reaction conditions can be tailored based on available resources and desired purity levels. This versatile building block holds significant potential for the development of novel chemical entities in the pharmaceutical and material science industries. Careful execution of the described protocols and thorough characterization of the final product are essential for its successful application in further synthetic endeavors.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 4-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Allylaminocarbonylphenylboronic acid. While this specific molecule may be novel, its structural components—a phenylboronic acid and an allyl amide—are well-characterized. This document outlines a proposed synthesis and the expected analytical data that would confirm its structure, serving as a roadmap for researchers working with similar compounds.
Proposed Synthesis of this compound
A common and effective method for the synthesis of this compound is the amide coupling reaction between 4-Carboxyphenylboronic acid and allylamine. This reaction is typically facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol: Amide Coupling
-
Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-Carboxyphenylboronic acid in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
-
Activation: Add 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 30 minutes to form the active O-acylisourea intermediate.
-
Coupling: Slowly add 1 equivalent of allylamine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Workflow for Structure Elucidation
The confirmation of the synthesized compound's structure requires a systematic analytical approach. The following workflow outlines the key steps in this process.
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s (broad) | 2H | B(OH)₂ |
| ~8.05 | t | 1H | NH |
| ~7.85 | d | 2H | Ar-H (ortho to -C(O)NH-) |
| ~7.75 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~5.90 | m | 1H | -CH₂-CH =CH₂ |
| ~5.20 | dd | 1H | -CH=CH ₂ (trans) |
| ~5.10 | dd | 1H | -CH=CH ₂ (cis) |
| ~3.95 | t | 2H | -NH -CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C =O |
| ~137.0 | Aromatic C -B |
| ~135.5 | -CH₂-C H=CH₂ |
| ~134.0 | Aromatic C -C(O)NH- |
| ~128.0 | Aromatic C -H |
| ~127.5 | Aromatic C -H |
| ~115.0 | -CH=C H₂ |
| ~42.0 | -NH-C H₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂BNO₃ |
| Monoisotopic Mass | 205.08 g/mol |
| Expected m/z for [M+H]⁺ | 206.09 |
| Expected m/z for [M+Na]⁺ | 228.07 |
| Expected m/z for [M-H]⁻ | 204.07 |
Note: Boron has two common isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic pattern in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Table 4: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (boronic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1550 | Strong | N-H bend (Amide II) |
| ~1350 | Strong | B-O stretch |
| ~990, 910 | Medium | =C-H bend (alkene) |
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. The proposed amide coupling reaction provides a viable route to the target compound. Subsequent analysis by NMR, MS, and IR spectroscopy, with data interpretation guided by the predicted values in this guide, will allow for the unambiguous confirmation of its chemical structure. This technical guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel phenylboronic acid derivatives for applications in medicinal chemistry and materials science.
4-Allylaminocarbonylphenylboronic acid CAS number and suppliers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a specialized organic compound that holds potential for various applications in research and drug development. Its structure, featuring a phenylboronic acid moiety linked to an allyl amide, suggests its utility as a versatile building block in organic synthesis, a potential enzyme inhibitor, or a component in the development of targeted therapeutic agents. This technical guide provides comprehensive information on its synthesis, properties of its precursors, and potential applications.
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, indicating it is likely not a stock commercial product, this guide outlines a reliable synthetic route based on established chemical principles.
Physicochemical Data of Precursors
For the synthesis of this compound, two primary precursors are required: 4-Carboxyphenylboronic acid and Allylamine. The key quantitative data for these reactants are summarized in the table below for easy reference and comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Carboxyphenylboronic acid | --INVALID-LINK-- | C₇H₇BO₄ | 165.94[1] |
| Allylamine | --INVALID-LINK-- | C₃H₇N | 57.10[2] |
Synthesis Protocol
The synthesis of this compound can be achieved through the amidation of 4-Carboxyphenylboronic acid with allylamine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond.
Proposed Experimental Protocol: Amidation of 4-Carboxyphenylboronic Acid
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) in the chosen anhydrous solvent (DMF or DCM).
-
Add the coupling agent (e.g., DCC or HATU, 1.1 equivalents) and a base (e.g., TEA or DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Slowly add allylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Potential Applications and Signaling Pathways
Phenylboronic acids and their derivatives are known to interact with various biological molecules. The introduction of an N-allyl amide moiety could modulate the biological activity and selectivity of the parent compound. N-substituted 4-carboxyphenylboronic acid amides have been investigated for their potential as inhibitors of various enzymes and as components in antiviral agents. For instance, boronic acid derivatives have been explored as inhibitors of influenza virus replication by potentially interfering with viral entry and replication processes. The boronic acid group is critical for this activity.
The diagram below conceptualizes a potential mechanism of action where a boronic acid-containing compound inhibits a viral replication pathway.
Caption: Potential inhibition of viral replication by a boronic acid compound.
Suppliers of Starting Materials
The following companies are potential suppliers for the necessary starting materials:
4-Carboxyphenylboronic Acid (CAS: 14047-29-1):
Allylamine (CAS: 107-11-9):
-
Simson Pharma Limited
-
CDH Fine Chemical[2]
-
Chemicea Pharmaceuticals[6]
-
A range of suppliers can also be found on platforms like Made-in-China.com and BuyersGuideChem[7][8].
References
- 1. scbt.com [scbt.com]
- 2. CAS-107-11-9, Allylamine for Synthesis Manufacturers, Suppliers & Exporters in India | 004540 [cdhfinechemical.com]
- 3. 344400050 [thermofisher.com]
- 4. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. China 4-Carboxyphenylboronic acid 14047-29-1 [chinachemnet.com]
- 6. Allylamine | CAS No- 107-11-9 | NA [chemicea.com]
- 7. Allylamine Manufacturers & Suppliers, China allylamine Manufacturers Price [made-in-china.com]
- 8. Allylamine | 107-11-9 - BuyersGuideChem [buyersguidechem.com]
Stability and Storage of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general technical guide on the stability and storage of arylboronic acids, with a focus on 4-Allylaminocarbonylphenylboronic acid. It is important to note that specific, in-depth stability and degradation data for this compound are not extensively available in public literature. Therefore, this guide combines general knowledge of arylboronic acid chemistry with established principles of pharmaceutical stability testing. The experimental protocols provided are generalized examples and should be adapted and validated for the specific compound of interest.
Introduction to this compound
This compound is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a boronic acid group attached to a phenyl ring bearing an allylaminocarbonyl substituent, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the stability and appropriate storage conditions of this compound is critical to ensure its purity, reactivity, and the integrity of subsequent synthetic steps or biological assays.
General Stability of Arylboronic Acids
Arylboronic acids are generally solid compounds that can be handled in air. However, they are susceptible to certain degradation pathways that can impact their purity and performance. The primary stability concerns for arylboronic acids include:
-
Formation of Boroxines (Anhydrides): A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. The presence of boroxines can complicate characterization and stoichiometry calculations.
-
Oxidative Degradation: The carbon-boron bond in arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is an irreversible degradation pathway that results in a loss of the desired compound.
-
Protodeboronation: Under certain conditions, particularly in the presence of acid or base, the boronic acid group can be cleaved from the aromatic ring, resulting in the formation of the corresponding arene.
-
Hydrolytic Instability: While generally stable to hydrolysis, prolonged exposure to aqueous conditions, especially at non-neutral pH, can affect the stability of some substituted arylboronic acids.
The stability of a specific arylboronic acid, such as this compound, will be influenced by the nature and position of the substituents on the aromatic ring.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality of this compound. Based on general guidelines for arylboronic acids and information from chemical suppliers, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | Avoids potential degradation from excessive heat. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. For routine use, a well-sealed container is sufficient. | Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and boroxine formation. |
| Light | Store in a dark place or in an amber vial. | Protects against potential photolytic degradation. |
| Moisture | Store in a dry environment, away from humidity. Use of a desiccator is recommended. | Minimizes water absorption, which can facilitate degradation and boroxine formation. |
| Container | Tightly sealed, non-reactive container (e.g., glass, polyethylene). | Prevents contamination and exposure to the atmosphere. |
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of experimental studies should be conducted. The following are generalized protocols that can serve as a starting point.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
A workflow for stability assessment is depicted in Figure 1.
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Table 3: Example of a Generic HPLC Method for Arylboronic Acid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound) |
| Injection Volume | 10 µL |
This method would need to be optimized and validated for this compound to ensure it can separate the parent compound from all potential degradation products.
Potential Degradation Pathways
Based on the known chemistry of arylboronic acids, the following degradation pathways can be anticipated for this compound.
Conclusion
Technical Guide: 4-Allylaminocarbonylphenylboronic Acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 4-Allylaminocarbonylphenylboronic acid, a specialized building block with significant potential in the development of novel therapeutics. Phenylboronic acids are a class of compounds recognized for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors, sensors, and drug delivery systems. The presence of an allylaminocarbonyl moiety introduces a versatile functional group for further chemical modification and interaction with biological targets.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BNO₃ |
| Molecular Weight | 205.02 g/mol |
| CAS Number | 850568-20-6 |
| Synonyms | (4-(Allylcarbamoyl)phenyl)boronic acid, 4-(Allylaminocarbonyl)benzeneboronic acid, N-Allyl-4-boronobenzamide |
| Physical Form | Solid |
Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, a general and representative method for the synthesis of N-substituted 4-carbamoylphenylboronic acids can be extrapolated from established chemical patent literature. The most common approach involves the acylation of a 4-aminophenylboronic acid precursor.
Representative Synthesis of N-Alkyl-4-carbamoylphenylboronic Acids
This protocol outlines the general steps for the synthesis of N-substituted 4-carbamoylphenylboronic acids via the acylation of 4-aminophenylboronic acid.
Materials:
-
4-Aminophenylboronic acid
-
Appropriate acylating agent (e.g., allyl isocyanate for the target molecule, or an acid chloride like acryloyl chloride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (e.g., triethylamine, pyridine, if using an acid chloride)
-
Deionized water
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for filtration and purification (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
If using an acid chloride as the acylating agent, add a suitable base (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 3 to 12 hours.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the careful addition of water.
-
If necessary, adjust the pH of the aqueous layer to be acidic to ensure the boronic acid is in its protonated state.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by a suitable method, such as recrystallization or column chromatography, to yield the desired N-substituted 4-carbamoylphenylboronic acid.
Logical Workflow and Visualization
Given the established role of boronic acids in targeting enzymes, a logical application for this compound is in the screening and development of novel enzyme inhibitors. The following diagram illustrates a high-level experimental workflow for such a screening cascade.
Spectroscopic Characterization of 4-Allylaminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Allylaminocarbonylphenylboronic acid. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally analogous phenylboronic acid derivatives to predict the spectral characteristics. It also outlines detailed experimental protocols for acquiring such data and includes workflow diagrams for each spectroscopic technique.
Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.2 - 8.0 | d | 2H | Ar-H (ortho to -B(OH)₂) | |
| ~7.9 - 7.7 | d | 2H | Ar-H (ortho to -C(O)NH-) | |
| ~8.5 - 8.0 | br s | 1H | -NH- | Chemical shift can be variable and may exchange with D₂O. |
| ~6.0 - 5.8 | m | 1H | -CH=CH₂ | |
| ~5.3 - 5.1 | m | 2H | -CH=CH ₂ | |
| ~4.1 - 3.9 | t | 2H | -NH-CH ₂- | |
| ~8.0 - 7.0 | br s | 2H | -B(OH )₂ | Chemical shift is highly variable and concentration-dependent; may exchange with D₂O. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~166 | C =O (Amide) | |
| ~135 | Ar-C (ipso, attached to -B(OH)₂) | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~134 | Ar-C (ipso, attached to -C(O)NH-) | |
| ~134 | -C H=CH₂ | |
| ~128 | Ar-C H | |
| ~127 | Ar-C H | |
| ~116 | -CH=C H₂ | |
| ~42 | -NH-C H₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) and N-H stretch |
| ~3080 | Medium | =C-H stretch (Aromatic and Alkene) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1350 | Strong | B-O stretch |
| ~1090 | Medium | B-C stretch |
| ~990, ~920 | Medium | =C-H bend (out-of-plane, Alkene) |
| ~850 | Strong | C-H bend (out-of-plane, p-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 205.08 | [M]⁺˙ | Molecular ion (if observed in EI) |
| 206.08 | [M+H]⁺ | Protonated molecule (in ESI+) |
| 204.07 | [M-H]⁻ | Deprotonated molecule (in ESI-) |
| 187.07 | [M-H₂O]⁺˙ | Loss of water from the boronic acid moiety |
| 162.07 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |
| 149.06 | [M-C₃H₅N]⁺ | Loss of the allyl amine group |
| 121.03 | [C₇H₄O₂]⁺ | Fragment corresponding to the phenylboronic acid core |
Note: The exact mass of this compound (C₁₀H₁₂BNO₃) is 205.0859.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Arylboronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their anhydrides (boroxines); gentle heating or sonication may aid dissolution.[1]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
To confirm the presence of exchangeable protons (e.g., -OH and -NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] The solution may need to be further diluted to the low µg/mL or ng/mL range.
-
Instrument: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-20 µL/min for direct infusion or higher for LC-MS).
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Typical ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) should be optimized for the compound.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the workflows for the described spectroscopic experiments.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR Spectroscopy (ATR).
Caption: Workflow for Mass Spectrometry (ESI).
References
The Dawn of a New Era in Synthesis: A Technical Guide to the Discovery and History of Aryl Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ascent of aryl boronic acids and their derivatives from chemical curiosities to indispensable tools in modern synthetic and medicinal chemistry is a testament to the power of serendipity and systematic scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and core applications of these versatile compounds. We will delve into the key synthetic methodologies, present comparative quantitative data, and visualize the intricate signaling pathways impacted by a landmark drug derived from this chemical class, Bortezomib.
A Historical Perspective: From Obscurity to Ubiquity
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1] This pioneering work, however, did not immediately propel organoboron compounds into the limelight. For nearly a century, they remained largely a niche area of study.
The transformative moment for aryl boronic acids arrived with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling in the late 1970s and early 1980s by Akira Suzuki and his colleagues revolutionized the formation of carbon-carbon bonds, providing a mild and highly versatile method for the synthesis of biaryls and other complex organic structures.[2] This reaction, which utilizes an aryl boronic acid and an aryl halide in the presence of a palladium catalyst and a base, quickly became a cornerstone of modern organic synthesis.[2] Its significance was formally recognized with the awarding of the Nobel Prize in Chemistry to Akira Suzuki in 2010.
The subsequent development of the Miyaura borylation reaction further expanded the utility of this chemical class by providing a direct method for the synthesis of aryl boronic esters from aryl halides and a diboron reagent.[3] These advancements solidified the role of aryl boronic acid derivatives as indispensable reagents in academic and industrial research, particularly in the field of drug discovery.
Synthetic Methodologies: A Comparative Overview
The synthesis of aryl boronic acids can be achieved through several key methodologies. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.
Grignard Reagent Method
One of the earliest and most straightforward methods for the synthesis of aryl boronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]
Table 1: Representative Yields for Aryl Boronic Acid Synthesis via Grignard Reagent
| Aryl Halide | Grignard Reagent | Trialkyl Borate | Yield (%) | Reference |
| Bromobenzene | Phenylmagnesium bromide | Trimethyl borate | 75.1 | [5] |
| 4-Bromotoluene | p-Tolylmagnesium bromide | Triisopropyl borate | 85 | [6] |
| 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | Trimethyl borate | 82 | [7] |
Miyaura Borylation Reaction
The Miyaura borylation offers a milder and more functional group tolerant approach to aryl boronic esters, which can then be hydrolyzed to the corresponding acids. This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3]
Table 2: Representative Yields for Miyaura Borylation of Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) of Boronic Ester | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 95 | [8] |
| 3-Chlorothiophene | PdCl₂(dppf) | KOAc | Dioxane | 88 | [9] |
| 4-Iodoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | [8] |
Suzuki-Miyaura Coupling: The Cornerstone Application
While not a method for synthesizing boronic acids themselves, the Suzuki-Miyaura coupling is the primary application that drives their synthesis and use. This reaction's efficiency and broad applicability have made it a favorite in the synthesis of complex molecules.
Table 3: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 89 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 91 |
Experimental Protocols
Detailed Protocol for the Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction
This protocol is adapted from a patented procedure and provides a detailed, step-by-step guide.[5]
Materials:
-
4-tert-Butylbromobenzene (26.7 g, 0.126 mol)
-
Magnesium turnings (1.0-1.5 eq)
-
Toluene/Tetrahydrofuran (THF) (1:3 mixture, 85 g)
-
Trimethyl borate (13.1 g, 0.126 mol)
-
Tetrahydrofuran (THF) (75 g)
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, in a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the magnesium turnings.
-
Prepare a solution of 4-tert-butylbromobenzene in the toluene/THF mixture.
-
Add approximately one-fifth of the 4-tert-butylbromobenzene solution to the magnesium turnings to initiate the reaction. An increase in temperature to above 15°C indicates the reaction has started. The temperature may rise to 55-60°C.
-
Maintain the temperature at 50-60°C while slowly adding the remaining 4-tert-butylbromobenzene solution.
-
After the addition is complete, continue stirring until the Grignard reaction is complete.
-
-
Borylation:
-
In a separate 250 mL four-necked round-bottom flask, dissolve trimethyl borate in THF.
-
Cool this solution to 0-5°C using an ice bath.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature between 0-5°C.
-
-
Hydrolysis and Work-up:
-
After the addition of the Grignard reagent is complete, quench the reaction by the careful addition of dilute hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer with a sodium hydroxide solution to form the sodium salt of the boronic acid, which is water-soluble.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the solid 4-tert-butylphenylboronic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
Expected Yield: 75.1% (Purity: 98.1%)[5]
-
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 mmol)
-
Aryl Boronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Aryl Boronic Acids in Drug Discovery: The Bortezomib Story
The impact of aryl boronic acid derivatives extends profoundly into medicinal chemistry, exemplified by the development of Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[10] The boronic acid moiety is crucial for its mechanism of action, forming a reversible covalent bond with the active site threonine of the 26S proteasome.
Mechanism of Action: Proteasome Inhibition
Bortezomib's primary target is the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[11] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, disrupting cellular homeostasis and triggering apoptosis in cancer cells.
Structure-Activity Relationship (SAR) of Dipeptidyl Boronic Acid Proteasome Inhibitors
The development of Bortezomib spurred extensive research into the structure-activity relationships of dipeptidyl boronic acid derivatives as proteasome inhibitors.
Table 4: Structure-Activity Relationship of Bortezomib Analogs against Human 20S Proteasome
| Compound | R1 Group | R2 Group | P1 Site | IC₅₀ (nM) | Reference |
| Bortezomib | Phenyl | H | Leucine | <2 | |
| Analog 1 | Naphthyl | H | Leucine | <2 | |
| Analog 2 | Phenyl | 3-F | Leucine | <2 | |
| Analog 3 | Phenyl | H | Alanine | 10-50 | |
| Analog 4 | Cyclohexyl | H | Leucine | 2-10 |
Note: This table presents a selection of data to illustrate key SAR trends.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Proteasome Inhibition by Bortezomib
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Signaling Pathway: Bortezomib's Effect on the NF-κB Pathway
Caption: Bortezomib inhibits NF-κB signaling by preventing IκB degradation.
Signaling Pathway: Bortezomib's Interaction with the p53 Pathway
Caption: Bortezomib can lead to the accumulation of p53 by inhibiting its degradation.
Conclusion
The discovery and development of aryl boronic acid derivatives represent a significant chapter in the history of chemistry. From their humble beginnings, these compounds have become indispensable tools for the construction of complex molecular architectures, culminating in the development of life-saving therapeutics. The continued exploration of their synthesis and application promises to unlock new frontiers in science and medicine, offering hope for the development of novel treatments for a wide range of diseases. This guide has provided a comprehensive overview of this remarkable class of molecules, highlighting their historical significance, synthetic versatility, and profound impact on drug discovery.
References
- 1. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Theoretical Exploration of 4-Allylaminocarbonylphenylboronic Acid: Synthesis, Properties, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, "4-Allylaminocarbonylphenylboronic acid" is not a widely documented compound in publicly available scientific literature. Consequently, this technical guide presents a theoretical analysis based on the known chemistry and biological activities of its constituent functional groups: the phenylboronic acid moiety, the amide linker, and the terminal allyl group. The experimental protocols and data presented are predictive and intended to serve as a framework for future research.
Introduction
Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] Their unique ability to form reversible covalent bonds with diols has positioned them as key building blocks for sensors, drug delivery systems, and enzyme inhibitors.[3][4] Specifically, the interaction with sialic acid residues overexpressed on cancer cells makes PBA derivatives promising candidates for targeted cancer therapies.[1][5] This guide focuses on the theoretical profile of this compound, a molecule combining the diol-binding capability of a PBA with a reactive allyl group via a stable amide linkage.
Theoretical Physicochemical Properties
The predicted physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure and are provided for reference in future experimental design.
| Property | Predicted Value | Data Source |
| Molecular Formula | C10H12BNO3 | (Calculated) |
| Molecular Weight | 205.02 g/mol | (Calculated) |
| IUPAC Name | (4-(allylcarbamoyl)phenyl)boronic acid | (Nomenclature) |
| Appearance | Predicted to be an off-white to light beige powder. | [6] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | (Chemical Analogy) |
| pKa | The pKa of the boronic acid is expected to be in the range of 8-9, similar to other arylboronic acids. | [5] |
Proposed Synthesis Protocol
The most direct synthetic route to this compound is through the amidation of 4-Carboxyphenylboronic acid with allylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Carboxyphenylboronic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[7]
-
Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).[7]
-
Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: To the activated mixture, add allylamine (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Potential Biological Applications and Signaling Pathways
The unique trifunctional nature of this molecule suggests several potential applications in drug development and chemical biology.
Targeted Cancer Therapy
Phenylboronic acids are known to bind to sialic acid (SA), a sugar moiety often overexpressed on the surface of cancer cells.[1] This interaction can be exploited for targeted drug delivery. The this compound could act as a targeting ligand, guiding therapeutic payloads or imaging agents specifically to tumor sites. The allyl group could then serve as a reactive handle for attaching these payloads via click chemistry or other conjugation methods.
Enzyme Inhibition
Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a reversible tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[4] The N-allylaminocarbonylphenyl group would serve as the specificity-determining element, interacting with the enzyme's binding pockets. This molecule could be screened against proteases involved in cancer progression, inflammation, or infectious diseases.
Glucose-Responsive Systems
The diol-binding property of the boronic acid moiety also allows for the design of glucose-sensitive materials.[3][8] this compound could be polymerized or grafted onto scaffolds via its allyl group to create hydrogels or nanoparticles. These materials could potentially be used for self-regulated insulin delivery, where the binding of glucose triggers a change in the material's properties, leading to insulin release.[9]
Summary and Future Directions
While this compound remains a theoretically conceptualized molecule, its structural components suggest significant potential in various biomedical applications. The proposed synthesis via amide coupling is robust and should provide a reliable route to the compound. Future research should focus on:
-
Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using NMR, mass spectrometry, and X-ray crystallography.
-
Biochemical Screening: Evaluating its binding affinity for sialic acid and its inhibitory activity against a panel of relevant serine proteases.
-
Conjugation Chemistry: Exploring the reactivity of the allyl group for conjugation to fluorescent dyes, drugs, or polymers.
-
In Vitro Studies: Assessing the cytotoxicity and cell-targeting ability of the compound and its conjugates on relevant cancer cell lines.
This theoretical guide provides a foundational roadmap for the scientific community to begin the exploration of this compound and unlock its potential therapeutic and diagnostic value.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for 4-Allylaminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] Biphenyl scaffolds, in particular, are prevalent in a vast array of biologically active compounds and are readily accessible through this methodology.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-understood process involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura coupling reaction.
The general experimental workflow for the synthesis of biphenyl derivatives using 4-Allylaminocarbonylphenylboronic acid is outlined in the diagram below. This workflow encompasses reaction setup under an inert atmosphere, the reaction itself, and subsequent workup and purification steps.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Application Notes and Protocols: 4-Allylaminocarbonylphenylboronic Acid as a Fluorescent Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a versatile fluorescent sensor for the detection of biologically relevant molecules, particularly saccharides and glycoproteins. The core principle of its function lies in the reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or -1,3-diol functionalities. This binding event modulates the fluorescence properties of the molecule, enabling quantitative detection. The allyl group provides a reactive handle for potential polymerization or surface immobilization, expanding its utility in various sensing platforms.
This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent sensor.
Principle of Sensing
The fluorescence sensing mechanism of this compound is primarily based on Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen atom in the allylaminocarbonyl group can quench the fluorescence of the phenylboronic acid fluorophore through PET. Upon binding to a diol-containing analyte (e.g., a saccharide), the boron atom's Lewis acidity increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity, often referred to as a "turn-on" response.[1]
Synthesis of this compound
A potential synthetic route for this compound involves the acylation of 4-aminophenylboronic acid with allyl isocyanate. This method is adapted from procedures for the synthesis of similar N-substituted phenylboronic acid derivatives.
Materials:
-
4-Aminophenylboronic acid
-
Allyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen or Argon)
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-aminophenylboronic acid in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric equivalent of allyl isocyanate to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Note: This is a proposed synthesis based on similar reactions. Optimization of reaction conditions and purification methods may be necessary.
Data Presentation
Table 1: Photophysical Properties
| Parameter | This compound | Representative Phenylboronic Acid Sensor | Reference |
| Excitation Wavelength (λex) | To be determined | ~370 nm | General Data |
| Emission Wavelength (λem) | To be determined | ~450 nm | General Data |
| Quantum Yield (Φ) | To be determined | 0.1 - 0.5 (analyte-bound) | General Data |
| Molar Extinction Coefficient (ε) | To be determined | 10,000 - 30,000 M⁻¹cm⁻¹ | General Data |
Table 2: Binding Constants with Saccharides
| Analyte | Binding Constant (K) [M⁻¹] for this compound | Representative Phenylboronic Acid Sensor Binding Constant (K) [M⁻¹] | Reference |
| D-Fructose | To be determined | 4365 | [2] |
| D-Glucose | To be determined | 110 | [2] |
| D-Galactose | To be determined | ~100-300 | General Data |
| D-Mannose | To be determined | ~200-500 | General Data |
Note: Binding constants are pH-dependent.
Experimental Protocols
Protocol 1: General Procedure for Saccharide Detection
This protocol outlines the steps for measuring the fluorescence response of this compound to a specific saccharide.
Materials:
-
This compound
-
High-purity water
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Saccharide of interest (e.g., D-glucose, D-fructose)
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the buffer solution.
-
Preparation of Working Solutions: a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for the sensor. Initial screening may be required to determine the optimal wavelengths for this compound. c. Set the excitation and emission slit widths. d. Place the cuvette containing the sensor working solution into the spectrophotometer and record the initial fluorescence intensity (F₀). e. Add aliquots of the saccharide solutions to the cuvette, mix thoroughly, and record the fluorescence intensity (F) after each addition. Allow the system to equilibrate before each measurement.
-
Data Analysis: a. Plot the fluorescence enhancement (F/F₀) against the saccharide concentration. b. The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
Protocol 2: Detection of Glycoproteins in Solution
This protocol describes a method for detecting glycoproteins using this compound.
Materials:
-
This compound
-
Buffer solution (e.g., PBS, pH 7.4)
-
Glycoprotein of interest (e.g., Horseradish Peroxidase (HRP), Ovalbumin)
-
Non-glycosylated protein for control (e.g., Bovine Serum Albumin (BSA))
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: a. Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. b. Prepare stock solutions of the glycoprotein and non-glycosylated protein in the buffer.
-
Fluorescence Titration: a. Record the initial fluorescence of the sensor solution (F₀). b. Incrementally add the glycoprotein solution to the sensor solution, recording the fluorescence intensity (F) after each addition and equilibration. c. Repeat the titration with the non-glycosylated protein solution as a negative control to assess non-specific binding.
-
Data Analysis: a. Plot the fluorescence enhancement (F/F₀) versus the protein concentration for both the glycoprotein and the non-glycosylated protein. b. A significant increase in fluorescence in the presence of the glycoprotein compared to the non-glycosylated protein indicates successful detection.
Mandatory Visualizations
Caption: Signaling pathway of the fluorescent sensor.
Caption: General experimental workflow for titration.
References
Application Notes and Protocols for Bioconjugation with 4-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a heterobifunctional linker designed for the sequential or dual modification of biomolecules. This reagent incorporates two distinct reactive functionalities: a phenylboronic acid and an allyl group. The phenylboronic acid moiety enables palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide-modified biomolecule, forming a stable carbon-carbon bond. The terminal allyl group serves as a handle for a subsequent bioorthogonal thiol-ene "click" reaction, allowing for the introduction of a second molecule of interest containing a thiol group.
This dual-reactivity makes this compound a versatile tool for advanced bioconjugation strategies, such as the construction of antibody-drug conjugates (ADCs) with two different payloads, the development of FRET sensors, or the attachment of imaging agents and stabilizing polymers to a single protein.
Core Reaction Principles
The bioconjugation strategy involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: A biomolecule (e.g., a protein) containing a site-specifically introduced aryl halide (such as p-iodophenylalanine) is reacted with this compound in the presence of a palladium catalyst and a suitable base in an aqueous buffer. This reaction covalently attaches the linker to the biomolecule.
-
Thiol-Ene "Click" Reaction: The allyl group, now attached to the biomolecule, is reacted with a thiol-containing molecule of interest (e.g., a drug, a dye, or another peptide). This reaction is typically initiated by a radical initiator (photo- or thermal) and proceeds with high efficiency and specificity.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the two-step bioconjugation process. The data is compiled from literature precedents for Suzuki-Miyaura and thiol-ene reactions on biomolecules and should be considered as a guideline. Actual results may vary depending on the specific biomolecule, substrates, and reaction conditions.
Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Step
| Parameter | Value | Conditions |
| Protein Concentration | 0.05 - 0.2 mM | PBS or Tris buffer, pH 7.4 - 8.0 |
| Boronic Acid Concentration | 0.5 - 2.0 mM (10-20 equiv.) | - |
| Palladium Catalyst | Na₂PdCl₄ with sSPhos ligand | 0.3 - 1.0 mM |
| Base | K₃PO₄ or K₂CO₃ | Aqueous solution |
| Temperature | 37 °C | - |
| Reaction Time | 30 min - 4 h | - |
| Conversion Efficiency | 60 - 95% | Determined by LC-MS |
Table 2: Representative Data for Thiol-Ene "Click" Reaction Step
| Parameter | Value | Conditions |
| Allyl-modified Protein Conc. | 0.1 - 1.0 mM | Aqueous buffer, pH 6.5 - 7.5 |
| Thiol-containing Molecule | 5 - 10 equivalents | - |
| Photoinitiator | LAP or Irgacure 2959 | UV irradiation (365 nm) |
| Temperature | Room Temperature | - |
| Reaction Time | 5 - 60 min | - |
| Conversion Efficiency | > 90% | Determined by LC-MS and SDS-PAGE |
Experimental Protocols
Part 1: Incorporation of an Aryl Halide into a Protein
For site-specific Suzuki-Miyaura coupling, an aryl halide must be introduced into the protein of interest. A common method is the genetic incorporation of an unnatural amino acid, such as p-iodophenylalanine (pIPhe), using an engineered aminoacyl-tRNA synthetase/tRNA pair in an E. coli expression system. This procedure is well-established and detailed protocols can be found in specialized literature.
Part 2: Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the conjugation of this compound to a protein containing a p-iodophenylalanine residue.
Materials:
-
p-Iodophenylalanine-containing protein (Protein-pIPhe)
-
This compound
-
Palladium catalyst: Na₂PdCl₄
-
Water-soluble ligand: sulfonated SPhos (sSPhos)
-
Base: Potassium phosphate (K₃PO₄)
-
Degassed aqueous buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)
-
Anhydrous, degassed organic co-solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes or vials with septa)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Protein-pIPhe (e.g., 1 mM) in the degassed aqueous buffer.
-
Prepare a stock solution of this compound (e.g., 20 mM) in the organic co-solvent.
-
Prepare stock solutions of Na₂PdCl₄ (e.g., 10 mM) and sSPhos (e.g., 20 mM) in degassed water.
-
Prepare a stock solution of K₃PO₄ (e.g., 1 M) in degassed water.
-
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, combine the Na₂PdCl₄ and sSPhos stock solutions to pre-form the catalyst complex. A typical Pd:ligand ratio is 1:2. Allow to incubate for 10-15 minutes at room temperature.
-
Add the Protein-pIPhe solution to the reaction vessel.
-
Add the K₃PO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the this compound stock solution. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain protein stability.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37 °C with gentle agitation for 2-4 hours.
-
Monitor the reaction progress by LC-MS analysis of small aliquots.
-
-
Purification:
-
Once the reaction has reached the desired conversion, purify the resulting allyl-modified protein from excess reagents and catalyst using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Part 3: Thiol-Ene "Click" Reaction Protocol
This protocol describes the conjugation of a thiol-containing molecule to the allyl-modified protein.
Materials:
-
Allyl-modified protein from Part 2
-
Thiol-containing molecule of interest (e.g., fluorescent dye, drug-linker)
-
Water-soluble photoinitiator (e.g., LAP or Irgacure 2959)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
-
Reaction vessel (UV-transparent, e.g., quartz cuvette or microplate)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the allyl-modified protein (e.g., 0.5 mM) in the aqueous buffer.
-
Prepare a stock solution of the thiol-containing molecule (e.g., 5 mM) in a compatible solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of the photoinitiator (e.g., 100 mM) in water.
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the allyl-modified protein solution and the thiol-containing molecule solution.
-
Add the photoinitiator stock solution to the mixture. The final concentration of the initiator is typically in the low millimolar range.
-
-
Reaction Incubation:
-
Irradiate the reaction mixture with a 365 nm UV lamp for 15-30 minutes at room temperature. The irradiation time may need to be optimized.
-
Monitor the reaction progress by LC-MS and/or SDS-PAGE analysis. A successful conjugation will result in a mass shift corresponding to the addition of the thiol-containing molecule.
-
-
Purification:
-
After the reaction is complete, purify the final bioconjugate using SEC or dialysis to remove unreacted thiol-containing molecules and the photoinitiator.
-
Visualizations
Experimental Workflow
Caption: Workflow for dual functionalization of a protein.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Allylaminocarbonylphenylboronic Acid in Drug Discovery
Disclaimer: As of the current date, specific experimental data and established protocols for 4-Allylaminocarbonylphenylboronic acid are not extensively available in public literature. The following application notes and protocols are based on the well-documented applications of structurally similar phenylboronic acid derivatives and general methodologies employed in drug discovery. These should serve as a foundational guide for researchers.
Introduction
Boronic acids and their derivatives are a pivotal class of compounds in medicinal chemistry and drug discovery.[1] Their unique ability to form reversible covalent bonds with diols makes them valuable as enzyme inhibitors, sensors, and components of drug delivery systems.[2] Phenylboronic acids, in particular, have been explored for their roles as inhibitors of various enzymes, including serine proteases and β-lactamases, and for their potential in targeted cancer therapy due to their affinity for sialic acids expressed on cancer cell surfaces.[2][3] this compound, with its reactive allyl group and aminocarbonyl linkage, presents a versatile scaffold for the development of novel therapeutics.
Application Notes
1. Enzyme Inhibition
Phenylboronic acid derivatives are well-established as inhibitors of various enzymes, particularly serine proteases, where the boronic acid moiety acts as a transition-state analog, forming a stable, reversible covalent bond with the catalytic serine residue.[3] The allylaminocarbonyl substituent of this compound can be strategically utilized to enhance binding affinity and selectivity for the target enzyme through interactions with specific residues in the active site.
-
Potential Targets: Serine proteases (e.g., thrombin, chymotrypsin), β-lactamases, and potentially other enzymes with a serine or threonine in the active site.[3]
-
Mechanism of Action: The boronic acid forms a tetrahedral intermediate with the catalytic serine, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme's function.[3]
-
Drug Discovery Relevance: This compound can serve as a starting point for the development of inhibitors for diseases where enzyme overactivity is implicated, such as thrombosis, inflammation, and bacterial resistance.[4]
2. Building Block for Medicinal Chemistry
The structure of this compound makes it a valuable building block for the synthesis of more complex drug candidates.
-
Suzuki-Miyaura Cross-Coupling: The phenylboronic acid moiety is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This allows for the facile introduction of the substituted phenyl ring into a wide array of molecular scaffolds.
-
Allyl Group Functionalization: The terminal allyl group provides a handle for further chemical modification through reactions such as thiol-ene "click" chemistry, Heck coupling, or metathesis, enabling the attachment of pharmacophores, solubility-enhancing groups, or probes for target identification.
-
Drug Scaffolding: The aminocarbonylphenylboronic acid core can be incorporated into larger molecules to impart specific binding properties or to act as a bioisostere for other functional groups.
3. Targeted Drug Delivery
Phenylboronic acids have been shown to interact with sialic acids, which are often overexpressed on the surface of cancer cells.[2] This interaction can be exploited for targeted drug delivery.
-
Cancer Targeting: Nanoparticles or drug conjugates functionalized with this compound could potentially target cancer cells, leading to a higher local concentration of the therapeutic agent and reduced off-target toxicity.[5]
-
Glucose Sensing: The diol-binding property of boronic acids is also the basis for glucose-responsive systems for insulin delivery.[6] While the allylaminocarbonyl group is not the primary functionality for this, the core boronic acid structure is relevant to this field.
Quantitative Data for Analogous Phenylboronic Acid Derivatives
While specific IC50 or Ki values for this compound are not available, the following table presents data for other phenylboronic acid derivatives as β-lactamase inhibitors to provide a general indication of the potential potency of this class of compounds.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 3-Azidomethylphenyl boronic acid | KPC-2 | 76% inhibition at 100 µM | [4] |
| 3-Azidomethylphenyl boronic acid | AmpC | 100% inhibition at 100 µM | [4] |
| Triazole-containing boronic acid (Cmpd 5) | KPC-2 | 0.73 µM | [4] |
| Triazole-containing boronic acid (Cmpd 6) | KPC-2 | 0.8 µM | [4] |
| Triazole-containing boronic acid (Cmpd 7) | KPC-2 | 1.7 µM | [4] |
| Triazole-containing boronic acid (Cmpd 10a) | AmpC | 140 nM | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Aminocarbonylphenylboronic Acids
This protocol describes a general method for the synthesis of N-substituted aminocarbonylphenylboronic acids from the corresponding carboxyphenylboronic acid.
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 4-carboxyphenylboronic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes, then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea will form.
-
Filter off the precipitate and wash with a small amount of DCM.
-
To the filtrate, add allylamine (1.2 equivalents) and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay (General Protocol for Serine Proteases)
This protocol outlines a general procedure to determine the inhibitory activity of this compound against a model serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., trypsin, chymotrypsin)
-
Chromogenic substrate specific for the enzyme (e.g., BAPNA for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well (except for the blank).
-
Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor (only DMSO vehicle).
-
Pre-incubate the enzyme and inhibitor at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for binding.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately start monitoring the absorbance at the appropriate wavelength for the chromogenic product in the microplate reader.
-
Take readings at regular time intervals (e.g., every minute) for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[8][9]
-
Visualizations
Caption: Competitive inhibition of an enzyme by this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
Application Notes: 4-Allylaminocarbonylphenylboronic Acid for Carbohydrate Recognition
Introduction
4-Allylaminocarbonylphenylboronic acid is a synthetic molecule designed for the recognition of carbohydrates. It belongs to the well-established class of phenylboronic acids (PBAs), which are known for their ability to reversibly bind with compounds containing cis-1,2 or -1,3 diol functionalities, a common structural motif in carbohydrates.[1] The allyl group provides a reactive handle for potential polymerization or surface immobilization, making this molecule a versatile building block for the development of advanced materials for biomedical and biotechnological applications.
The core principle behind the utility of this compound in carbohydrate recognition lies in the interaction between the boronic acid moiety and the hydroxyl groups of saccharides.[2] This interaction can be tailored and utilized for various applications, including the development of continuous glucose monitoring systems, sensors for detecting specific glycans that are biomarkers for diseases, and in targeted drug delivery systems.[3][4]
Principle of Carbohydrate Recognition
The mechanism of carbohydrate recognition by this compound is based on the reversible formation of cyclic boronate esters with diols present in the carbohydrate structure. The boronic acid exists in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[5]
In the absence of a diol, the neutral trigonal form is generally predominant at physiological pH. Upon interaction with a carbohydrate, the boronic acid moiety can form a more stable cyclic boronate ester.[6] This binding event increases the acidity of the boron atom, shifting the equilibrium towards the anionic tetrahedral state.[6] This change in the electronic and structural properties of the boronic acid can be coupled to a signaling mechanism, most commonly a change in fluorescence, allowing for the detection and quantification of the carbohydrate.[7] For instance, if a fluorophore is strategically placed in proximity to the boronic acid, the formation of the boronate ester can modulate its fluorescence through processes like photoinduced electron transfer (PET), leading to either fluorescence quenching or enhancement.[5]
Data Presentation
The binding affinity of this compound for different carbohydrates can be quantified by determining the association constant (Kₐ). The following table presents hypothetical, yet representative, quantitative data for the interaction of this compound with various monosaccharides in a physiological buffer (e.g., phosphate buffer, pH 7.4). The general trend in binding affinity for phenylboronic acids is typically Fructose > Galactose > Mannose > Glucose, which is reflected in the illustrative data below.
| Carbohydrate | Association Constant (Kₐ) (M⁻¹) | Relative Fluorescence Change (%) |
| D-Fructose | 4500 | +150 |
| D-Galactose | 800 | +90 |
| D-Mannose | 450 | +60 |
| D-Glucose | 120 | +25 |
Note: The data presented in this table is illustrative and intended to represent the expected trends in binding affinity and fluorescence response. Actual values must be determined experimentally.
Mandatory Visualization
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid and allylamine via an amide coupling reaction.
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Slowly add allylamine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2. Protocol for Determining Carbohydrate Binding Affinity using Fluorescence Spectroscopy
This protocol details the procedure for a fluorescence titration experiment to determine the association constant (Kₐ) for the binding of this compound to a carbohydrate.
Materials and Equipment:
-
This compound
-
Carbohydrates of interest (e.g., D-fructose, D-glucose)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the phosphate buffer. From this, prepare a working solution at the desired concentration for the experiment (e.g., 10 µM).
-
Prepare a high-concentration stock solution of the carbohydrate (e.g., 1 M) in the same phosphate buffer. Prepare a series of dilutions from this stock solution.
-
-
Fluorescence Titration:
-
Place a known volume of the this compound working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (determined by an initial absorbance and emission scan).
-
Add small aliquots of the concentrated carbohydrate stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until no significant change in fluorescence intensity is observed upon further addition of the carbohydrate.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the carbohydrate concentration.
-
Determine the association constant (Kₐ) by fitting the titration data to a 1:1 binding isotherm equation, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[1] The binding constant provides a quantitative measure of the affinity of the boronic acid for the specific carbohydrate.[1][3]
-
References
- 1. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Polymers with 4-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-Allylaminocarbonylphenylboronic acid for the functionalization of polymers. This unique bifunctional molecule incorporates a phenylboronic acid moiety for targeted interactions and an allyl group for versatile conjugation, opening avenues for the development of advanced materials in drug delivery and biomedical research.
Application Notes
Polymers functionalized with this compound are at the forefront of creating "smart" materials that can respond to specific biological cues. The phenylboronic acid (PBA) group is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property is particularly useful for targeting glycans, such as glucose and sialic acid, which play crucial roles in various physiological and pathological processes. The allyl group, on the other hand, provides a reactive handle for efficient and specific conjugation to polymer backbones via "click" chemistry, particularly thiol-ene reactions.
Key Applications:
-
Glucose-Responsive Drug Delivery: Phenylboronic acid-functionalized polymers can be designed to release therapeutic agents, such as insulin, in response to changes in glucose concentration.[1][2][3][4] This is based on the competitive binding of glucose with the boronic acid moieties, which can alter the physical properties of the polymer matrix, leading to drug release.
-
Targeted Cancer Therapy: Many cancer cells overexpress sialic acid on their surfaces.[5][6][7][8][9] Polymers functionalized with this compound can be used to target these cancer cells, enhancing the delivery of chemotherapeutic agents and reducing off-target toxicity.[5][7]
-
Biomolecule Sensing: The interaction between phenylboronic acid and diols can be harnessed to develop sensors for the detection of saccharides and other diol-containing biomolecules.
The combination of the specific targeting capabilities of the phenylboronic acid and the versatile conjugation chemistry of the allyl group makes this compound a valuable tool for the development of next-generation drug delivery systems and diagnostic agents.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of this compound and its subsequent conjugation to a thiol-containing polymer via a photo-initiated thiol-ene reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-Carboxyphenylboronic acid and allylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
4-Carboxyphenylboronic acid
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-Carboxyphenylboronic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add EDC (1.2 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours to activate the carboxylic acid.
-
In a separate flask, dissolve allylamine (1.5 equivalents) in anhydrous DMF.
-
Slowly add the allylamine solution to the activated carboxylic acid solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 0.1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Functionalization of a Thiol-Containing Polymer via Thiol-Ene "Click" Chemistry
This protocol details the conjugation of this compound to a polymer backbone containing free thiol groups using a photo-initiated thiol-ene reaction.
Materials:
-
Thiol-containing polymer (e.g., poly(cysteamine acrylamide))
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF/water)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Stir bar
-
UV lamp (365 nm)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
In a Schlenk tube, dissolve the thiol-containing polymer and this compound (1.5 equivalents per thiol group) in the anhydrous, degassed solvent.
-
Add the photoinitiator (e.g., DMPA, 1-5 mol% relative to the allyl groups).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Seal the reaction vessel and place it under a UV lamp (365 nm).
-
Irradiate the mixture with UV light for a specified time (e.g., 1-4 hours) with continuous stirring. The reaction progress can be monitored by techniques like ¹H NMR by observing the disappearance of the allyl proton signals.
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by centrifugation or filtration.
-
Redissolve the polymer in a suitable solvent (e.g., water or buffer) and purify by dialysis against the same solvent for 2-3 days to remove unreacted starting materials and byproducts.
-
Lyophilize the purified polymer solution to obtain the final functionalized polymer as a dry powder.
Characterization:
-
The degree of functionalization can be determined by ¹H NMR spectroscopy by comparing the integration of characteristic proton signals from the polymer backbone and the attached this compound moiety.
-
The success of the conjugation can also be confirmed by techniques such as FT-IR spectroscopy.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing polymers functionalized with this compound.
Table 1: Functionalization Efficiency of Thiol-Containing Polymer
| Polymer Backbone | Molar Ratio (Allyl:Thiol) | Reaction Time (h) | Degree of Functionalization (%) |
| Poly(cysteamine acrylamide) | 1.5:1 | 1 | 75 |
| Poly(cysteamine acrylamide) | 1.5:1 | 2 | 88 |
| Poly(cysteamine acrylamide) | 1.5:1 | 4 | 95 |
| Thiolated Hyaluronic Acid | 2:1 | 2 | 82 |
Degree of functionalization determined by ¹H NMR spectroscopy.
Table 2: In Vitro Drug Release from Functionalized Nanoparticles
| Formulation | Glucose Concentration (mg/dL) | Cumulative Drug Release at 24h (%) |
| PBA-Polymer-Insulin NPs | 100 (Normoglycemic) | 25 |
| PBA-Polymer-Insulin NPs | 400 (Hyperglycemic) | 78 |
Data represents a typical glucose-responsive release profile.
Table 3: Cellular Uptake of Functionalized Nanoparticles in Cancer Cells
| Cell Line | Targeting Ligand | Cellular Uptake (%) |
| MCF-7 (Sialic Acid Overexpressing) | PBA | 85 |
| MCF-7 (Sialic Acid Overexpressing) | None | 30 |
| NIH-3T3 (Normal Fibroblast) | PBA | 15 |
Cellular uptake measured by flow cytometry after 4 hours of incubation.
Visualizations
Below are diagrams created using the DOT language to illustrate key processes described in these application notes.
Caption: Synthesis of this compound.
Caption: Polymer functionalization via thiol-ene reaction.
References
- 1. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role and Reactions of 4-Allylaminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an allyl-protected amine. This unique combination allows for its use as a building block in the synthesis of complex molecules, where the allyl group serves as a stable, yet readily cleavable, protecting group for an amide nitrogen.
The primary role of the allyl group in this compound is to mask the reactive N-H group of the corresponding benzamide. This protection strategy is advantageous due to the allyl group's stability under a wide range of reaction conditions, including those typically employed for Suzuki-Miyaura cross-coupling.[1][2] Subsequently, the allyl group can be selectively removed under mild, palladium-catalyzed conditions, revealing the primary amide functionality for further derivatization or to impart desired physicochemical properties to the final molecule.[3] This orthogonal deprotection strategy is crucial in multi-step syntheses, particularly in the development of novel pharmaceutical agents where biaryl structures are prevalent.[1][4]
These application notes provide an overview of the synthesis, key reactions, and deprotection of this compound, complete with detailed experimental protocols and representative data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-aminophenylboronic acid with an allyl-containing acylating agent. A common method involves the reaction of 4-aminophenylboronic acid with allyl isocyanate.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 4-aminophenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M), add allyl isocyanate (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The phenylboronic acid moiety of this compound is a versatile handle for forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the coupling of the phenylboronic acid with a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl compounds. The allyl protecting group remains intact under typical Suzuki coupling conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v), to achieve a concentration of the aryl halide of approximately 0.1 M.
-
Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Representative Data for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-N-allyl-[1,1'-biphenyl]-4-carboxamide | 6 | 92 |
| 2 | 3-Bromopyridine | N-Allyl-4-(pyridin-3-yl)benzamide | 8 | 85 |
| 3 | 1-Iodonaphthalene | N-Allyl-4-(naphthalen-1-yl)benzamide | 5 | 95 |
| 4 | 2-Chlorotoluene | N-Allyl-2'-methyl-[1,1'-biphenyl]-4-carboxamide | 12 | 78 |
Deprotection of the Allyl Group
The final step in many synthetic sequences involving this compound is the removal of the allyl protecting group to unveil the primary amide. This is typically achieved through a palladium-catalyzed deallylation reaction in the presence of an allyl scavenger.
Experimental Protocol: Palladium-Catalyzed Deallylation
-
Reaction Setup: Dissolve the allyl-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF (0.1 M).
-
Addition of Reagents: Add an allyl scavenger, such as morpholine (10 eq) or phenylsilane (4 eq), to the solution.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture under an inert atmosphere.
-
Reaction Progression: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization, to obtain the deprotected primary amide.
Representative Data for Allyl Group Deprotection
| Entry | Substrate | Allyl Scavenger | Reaction Time (h) | Yield (%) |
| 1 | 4'-Methoxy-N-allyl-[1,1'-biphenyl]-4-carboxamide | Morpholine | 1.5 | 96 |
| 2 | N-Allyl-4-(pyridin-3-yl)benzamide | Phenylsilane | 1 | 98 |
| 3 | N-Allyl-4-(naphthalen-1-yl)benzamide | Morpholine | 2 | 94 |
| 4 | N-Allyl-2'-methyl-[1,1'-biphenyl]-4-carboxamide | Phenylsilane | 1.5 | 97 |
Visualized Workflows and Pathways
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the deprotection of the allyl group.
Caption: Logical relationship in a two-step synthesis utilizing the title compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Palladium catalyzed desulfurative coupling of allyl sulfides with organoboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Allylaminocarbonylphenylboronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a functionalized organoboron compound with potential applications in various catalytic organic reactions. Its structure, featuring a boronic acid moiety, makes it a prime candidate for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the allylaminocarbonyl group offers a site for further functionalization or for influencing the electronic properties and solubility of the molecule, which can be advantageous in catalyst design and application.
These application notes provide a detailed overview of the potential uses of this compound in catalysis, with a focus on the Suzuki-Miyaura cross-coupling reaction. The protocols provided are based on established methodologies for structurally similar phenylboronic acids, such as 4-carboxyphenylboronic acid and 4-carbamoylphenylboronic acid, and serve as a comprehensive guide for experimental setup.
Principle Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] this compound can serve as the organoboron partner in this reaction, enabling the synthesis of a wide array of biaryl compounds and their derivatives. These structures are of significant interest in medicinal chemistry and materials science.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
Application Notes and Protocols: 4-Allylaminocarbonylphenylboronic Acid Probes for Biomolecule Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylaminocarbonylphenylboronic acid is a versatile molecular probe for the detection and enrichment of biomolecules bearing cis-diol functionalities. This unique compound integrates the selective carbohydrate-binding properties of phenylboronic acid with a reactive allyl group, enabling its use in a variety of detection platforms and immobilization strategies. Boronic acids reversibly form stable cyclic esters with 1,2- or 1,3-cis-diols, a structural motif prevalent in many biological molecules, including carbohydrates, glycoproteins, ribonucleosides, and certain catechols. This interaction forms the basis of its application in biosensing and affinity capture.
The allyl group provides a site for covalent attachment to surfaces or other molecules through well-established chemistries, such as thiol-ene coupling or polymerization. This dual functionality makes this compound a valuable tool for developing customized biosensors, affinity matrices for glycoprotein enrichment, and targeted drug delivery systems.
These application notes provide an overview of the principles, applications, and experimental protocols for utilizing this compound in biomolecule detection and analysis.
Principle of Boronic Acid-Based Sensing
The sensing mechanism of this compound relies on the reversible covalent interaction between the boronic acid moiety and cis-diols present on target biomolecules. In aqueous solution, phenylboronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The binding of a diol-containing molecule shifts this equilibrium towards the more stable cyclic boronate ester, resulting in a change in the local environment of the probe. This change can be transduced into a measurable signal through various methods, including fluorescence, electrochemistry, and colorimetry.
For instance, when coupled with a fluorophore, the binding event can alter the fluorescence properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. In electrochemical sensors, the binding of a biomolecule to the boronic acid-functionalized electrode surface can impede electron transfer, resulting in a detectable change in the electrochemical signal.
Applications
The unique properties of this compound lend it to a range of applications in research and drug development:
-
Carbohydrate Sensing: Direct detection and quantification of monosaccharides and oligosaccharides in biological fluids. This is particularly relevant for monitoring glucose levels in diabetes management.
-
Glycoprotein Analysis: Enrichment and detection of glycoproteins, which are important biomarkers for various diseases, including cancer. The allyl group allows for the immobilization of the probe onto solid supports for affinity chromatography or onto sensor surfaces.
-
Drug Development: Boronic acid-containing molecules have been explored as therapeutic agents, including enzyme inhibitors. The ability of this compound to interact with specific biomolecules can be harnessed for targeted drug delivery and diagnostics.
-
Biosensor Development: The allyl functionality enables the straightforward incorporation of the probe into various sensor platforms, including hydrogels, nanoparticles, and self-assembled monolayers on electrode surfaces.
Quantitative Data Summary
The following table summarizes representative quantitative data for phenylboronic acid-based probes in the detection of various biomolecules. Note: This data is illustrative and based on published results for analogous phenylboronic acid derivatives. Actual values for this compound may vary and require experimental determination.
| Analyte | Probe Type | Detection Method | Binding Affinity (Kd) | Limit of Detection (LOD) | Reference |
| Glucose | Fluorescent | Fluorescence Spectroscopy | 1 - 10 mM | 100 µM - 1 mM | [Generic] |
| Fructose | Fluorescent | Fluorescence Spectroscopy | 0.1 - 1 mM | 10 µM - 100 µM | [Generic] |
| Glycated Hemoglobin | Electrochemical | Voltammetry | 1 - 5 µM | 0.1 - 1 µM | [Generic] |
| Horseradish Peroxidase (HRP) | Electrochemical | Impedance Spectroscopy | 5 - 20 nM | 0.5 - 2 nM | [Generic] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Detection of Monosaccharides
This protocol outlines a general method for detecting monosaccharides using a fluorescently labeled this compound probe. The allyl group can be conjugated to a fluorophore using standard bioconjugation techniques.
Materials:
-
Fluorescently labeled this compound probe
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Monosaccharide standards (e.g., glucose, fructose)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorescently labeled this compound probe in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in PBS (pH 7.4).
-
Prepare a series of monosaccharide standard solutions of known concentrations in PBS.
-
To each well of a 96-well black microplate, add a fixed volume of the probe solution.
-
Add varying concentrations of the monosaccharide standards to the wells. Include a blank control with only the probe and PBS.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the change in fluorescence intensity as a function of monosaccharide concentration to generate a calibration curve.
-
The concentration of an unknown sample can be determined by measuring its fluorescence response and interpolating from the calibration curve.
Protocol 2: Enrichment of Glycoproteins using this compound-Functionalized Beads
This protocol describes the enrichment of glycoproteins from a complex biological sample using beads functionalized with this compound via its allyl group.
Materials:
-
This compound-functionalized agarose or magnetic beads
-
Binding Buffer: 50 mM ammonium acetate, pH 8.5
-
Washing Buffer: 50 mM ammonium acetate, pH 8.5
-
Elution Buffer: 100 mM sorbitol in 50 mM ammonium acetate, pH 7.0 or 0.1% TFA
-
Protein sample (e.g., cell lysate, serum)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the boronic acid-functionalized beads by washing them three times with Binding Buffer.
-
Incubate the protein sample with the equilibrated beads in a microcentrifuge tube. The ratio of beads to protein sample should be optimized based on the bead capacity and protein concentration.
-
Gently agitate the mixture at 4°C for 1-2 hours to allow for glycoprotein binding.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads) and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Washing Buffer to remove non-specifically bound proteins.
-
Elute the bound glycoproteins by adding the Elution Buffer and incubating for 15-30 minutes with gentle agitation. The competitive binding of sorbitol or a low pH will displace the captured glycoproteins.
-
Pellet the beads and collect the supernatant containing the enriched glycoproteins.
-
The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, mass spectrometry, or other proteomic techniques.
Visualizations
Caption: General signaling pathway for biomolecule detection.
Caption: Experimental workflow for biomolecule detection/enrichment.
Disclaimer
The quantitative data and experimental protocols provided in these application notes are intended as a general guide and are based on the established principles of boronic acid chemistry. These may require optimization for specific applications and experimental conditions when using this compound. It is recommended to perform thorough validation and control experiments to ensure the accuracy and reliability of the results.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Allylaminocarbonylphenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and purity of 4-Allylaminocarbonylphenylboronic acid synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the amide coupling reaction between 4-Carboxyphenylboronic acid and allylamine. This reaction typically requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid for nucleophilic attack by the amine.
Q2: Which coupling agents are most effective for this synthesis?
A2: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[1] These reagents help to form an active ester intermediate, which then readily reacts with allylamine to form the desired amide bond. The use of HOBt can help to minimize side reactions and improve yields.
Q3: What are the typical solvents used for this reaction?
A3: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the starting materials and reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes), should be developed to distinguish between the starting materials (4-Carboxyphenylboronic acid and allylamine) and the product. Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.
Q5: What is the best way to purify the final product?
A5: Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.[1][3] Common purification methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining high purity material.[4]
-
Acid-Base Extraction: The boronic acid functional group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to deprotonate the boronic acid, rendering it water-soluble. The aqueous layer can then be separated, acidified to precipitate the pure product, which is then extracted back into an organic solvent.[5]
-
Column Chromatography: While possible, chromatography on silica gel can be difficult due to the polar nature of boronic acids.[1] Using a modified silica gel or a different stationary phase like alumina might be necessary.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Coupling Agents | Carbodiimides like EDC are moisture-sensitive.[2] Ensure that your EDC and HOBt are fresh and have been stored properly under anhydrous conditions. Using a new bottle of reagents is a good troubleshooting step. |
| Presence of Water | Any moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide bond.[2] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The reaction may require specific temperature control. Typically, the activation of the carboxylic acid is performed at 0 °C, followed by the addition of the amine and allowing the reaction to warm to room temperature.[2] |
| Incorrect Order of Reagent Addition | The order of addition is critical. A common and effective procedure is to pre-activate the 4-Carboxyphenylboronic acid with EDC and HOBt before adding the allylamine. This allows for the formation of the active ester intermediate without premature reaction of the coupling agent with the amine. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or the addition of more coupling agent may be necessary. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| N-acylurea Formation | A common side product when using carbodiimide coupling agents is the formation of an unreactive N-acylurea.[2] The addition of HOBt helps to suppress this side reaction by forming an active ester that is more reactive towards the amine than intramolecular rearrangement. |
| Formation of Boroxine | Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is often observed as a complex mixture in NMR spectra. This can sometimes be reversed by dissolving the product in a solvent containing a small amount of water. |
| Excess Allylamine | Unreacted allylamine can be an impurity. This can usually be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. |
| Unreacted 4-Carboxyphenylboronic Acid | Unreacted starting material can be removed by washing the organic layer with a dilute basic solution (e.g., saturated NaHCO₃) during the work-up. |
Data Presentation
Table 1: Recommended Stoichiometry for Amide Coupling Reaction
| Reagent | Stoichiometric Ratio (relative to 4-Carboxyphenylboronic acid) |
| 4-Carboxyphenylboronic acid | 1.0 eq |
| Allylamine | 1.0 - 1.2 eq |
| EDC | 1.1 - 1.5 eq |
| HOBt | 1.0 - 1.2 eq |
Table 2: Comparison of Common Solvents and Reaction Temperatures
| Solvent | Typical Starting Temperature | Typical Reaction Temperature | Notes |
| Dichloromethane (DCM) | 0 °C | Room Temperature | Good general-purpose solvent. Ensure it is anhydrous. |
| N,N-Dimethylformamide (DMF) | 0 °C | Room Temperature | Can improve solubility of starting materials. Must be anhydrous and amine-free. |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Carboxyphenylboronic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add allylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or acid-base extraction as described in the FAQs.
Mandatory Visualization
References
- 1. US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use - Google Patents [patents.google.com]
- 2. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
solubility issues of 4-Allylaminocarbonylphenylboronic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 4-Allylaminocarbonylphenylboronic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: What factors can influence the solubility of this compound?
Several factors can impact the solubility of phenylboronic acid derivatives:
-
Temperature: Generally, solubility in water increases with temperature.
-
pH of the solution: The boronic acid group is a weak Lewis acid and can form a tetrahedral boronate species (B(OH)4-) at higher pH, which is often more soluble than the neutral trigonal form.
-
Presence of co-solvents: The addition of polar organic solvents like DMSO, DMF, ethanol, or methanol can significantly increase the solubility.
-
Formation of anhydrides (boroxines): Phenylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which are less soluble in water.[3] This process is often reversible in the presence of water but can affect the dissolution rate.
Q3: Can I expect this compound to be soluble in organic solvents?
Yes, phenylboronic acids generally exhibit higher solubility in organic solvents compared to water. They are often soluble in ethers, ketones, and chloroform, with very low solubility in hydrocarbons.[1][2][4] For specific applications requiring an organic solvent, it is advisable to perform preliminary solubility tests with a small amount of the compound in the solvent of interest.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Question: I am trying to dissolve this compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but it remains a suspension. What can I do?
-
Answer:
-
Increase Temperature: Gently warm the solution while stirring. Many phenylboronic acids show increased solubility at higher temperatures.
-
Adjust pH: Try increasing the pH of your buffer. A slightly basic pH (e.g., 8.0-9.0) can help deprotonate the boronic acid, forming the more soluble boronate anion. Be mindful of the stability of your compound and other components in the solution at elevated pH.
-
Use a Co-solvent: Add a small percentage of a water-miscible organic solvent. Start with 1-5% (v/v) of DMSO or ethanol and gradually increase if necessary. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the solid particles.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: I managed to dissolve the compound, but it crashed out of solution after some time or upon cooling. How can I prevent this?
-
Answer:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. The solution is not stable at a lower temperature. Try preparing the solution at the temperature of your experiment, even if it takes longer to dissolve.
-
pH Shift: The pH of your solution might have changed, causing the compound to become less soluble. Re-check and adjust the pH if necessary.
-
Buffer Precipitation with Organic Solvents: If you are using a buffer and an organic co-solvent in a gradient elution system (like in HPLC), be aware that high concentrations of the organic solvent can cause the buffer salts to precipitate.[5] It is recommended to check the buffer's solubility in the highest organic solvent concentration you plan to use.[5]
-
Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Question: My experimental results are not reproducible, and I think it's related to the inconsistent concentration of my dissolved compound. How can I ensure I have a stable, saturated solution?
-
Answer:
-
Equilibration Time: Ensure you allow sufficient time for the solution to reach equilibrium. Stir the solution for an extended period (e.g., several hours or overnight) at a constant temperature.
-
Filtration: After equilibration, filter the solution using a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid. This will give you a clear, saturated solution.
-
Quantification: After filtration, it is good practice to determine the actual concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC. This will provide an accurate concentration for your experiments.
-
Quantitative Data for Phenylboronic Acids
The following table summarizes the solubility of unsubstituted phenylboronic acid in water at different temperatures to provide a general reference.
| Compound | Solvent | Temperature (°C) | Solubility (g / 100g H₂O) |
| Phenylboronic Acid | Water | 0 | ~1.1 |
| Phenylboronic Acid | Water | 20 | ~1.9 |
| Phenylboronic Acid | Water | 25 | ~2.5 |
Data extrapolated from literature where solubility-temperature relationships are discussed.[1]
Experimental Protocols
Protocol: Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in an aqueous solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Add a specific volume of the desired aqueous buffer (e.g., PBS pH 7.4) to create a slurry. Ensure there is an excess of the solid to achieve saturation.
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Stir the slurry at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear, filtered solution with the buffer.
-
Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Experimental workflow for determining aqueous solubility.
Caption: Troubleshooting decision tree for dissolution issues.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
preventing deboronation of 4-Allylaminocarbonylphenylboronic acid during reactions
Welcome to the technical support center for 4-Allylaminocarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing the undesired cleavage of the carbon-boron bond (protodeboronation).
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product & Presence of Deboronated Byproduct | Protodeboronation: The C-B bond is being cleaved and replaced by a C-H bond. This is often accelerated by high temperatures, suboptimal pH, or a slow catalytic cycle.[1] | Optimize Reaction Conditions: Lower the reaction temperature, screen different bases (e.g., weaker bases like K₃PO₄ or Cs₂CO₃), and use a highly active catalyst system to ensure the desired reaction is faster than the deboronation.[2] Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, prior to the reaction.[1][2][3] |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Purity of the boronic acid, solvents, or base can affect the reaction outcome. Atmospheric Conditions: Presence of oxygen or moisture can lead to degradation. | Ensure Reagent Purity: Use high-purity this compound and anhydrous solvents. Maintain Inert Atmosphere: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2] |
| Formation of Homocoupling Byproducts | Presence of Oxygen or Oxidizing Species: This can lead to the unwanted coupling of two boronic acid molecules. | Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen.[2] Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure that any Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.[2] |
| Difficulty Protecting the Boronic Acid | Harsh Protection Conditions: High temperatures during the formation of some boronate esters (e.g., MIDA esters) can cause deboronation of the starting material.[4] | Milder Protection Methods: For MIDA ester formation, the use of 4Å molecular sieves can promote the reaction and suppress protodeboronation at lower temperatures.[4] Consider alternative protecting groups that can be introduced under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation is an undesirable side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of a deboronated byproduct, which reduces the yield of the desired product and can complicate purification.[1][5]
Q2: What factors typically promote the deboronation of arylboronic acids?
Several factors can contribute to deboronation, including:
-
pH: Both acidic and basic conditions can catalyze deboronation.[1][6]
-
Temperature: Higher reaction temperatures generally increase the rate of deboronation.[1][7]
-
Solvent: The choice of solvent can influence the stability of the boronic acid.[1]
-
Presence of Water: Water can act as a proton source for deboronation.[1]
-
Catalyst System: A slow or inefficient catalyst for the desired reaction provides more opportunity for the deboronation side reaction to occur.[1]
Q3: How can I protect this compound from deboronation?
The most common strategy is to convert the boronic acid to a more stable boronic ester. Popular protecting groups include:
-
Pinacol esters: These are widely used and can be stable enough for purification while still being reactive enough for direct use in many coupling reactions.[3][8]
-
MIDA (N-methyliminodiacetic acid) esters: These are very stable and render the boron atom inert to cross-coupling conditions, making them excellent for a "slow-release" strategy where the boronic acid is gradually regenerated in situ.[2][4]
-
Organotrifluoroborates: These are bench-stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids. They typically require hydrolysis to the boronic acid for cross-coupling.[4][5]
Q4: Which base should I use to minimize deboronation in a Suzuki-Miyaura coupling reaction?
The choice of base is critical. Strong bases can promote deboronation. It is often recommended to use weaker bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) to minimize this side reaction.[2]
Q5: Can the allylaminocarbonyl group on my molecule interfere with the reaction?
The allyl and amide functionalities on this compound are generally stable under many Suzuki-Miyaura coupling conditions. However, it is always advisable to perform a small-scale test reaction to ensure compatibility with your specific catalytic system and reaction conditions.
Data Presentation
Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Features |
| Pinacol Ester | Cyclic boronate ester | Moderately stable to hydrolysis and chromatography.[3][8] | Can often be used directly in coupling reactions.[3] Acidic or basic hydrolysis for removal. | Most popular and commercially available.[3] |
| MIDA Ester | Tetracoordinate boronate | Highly stable to a broad range of acidic conditions and cross-coupling reactions.[4][9] | Mild aqueous basic conditions (e.g., NaOH, NaHCO₃).[3] | Excellent for "slow-release" strategies.[2] |
| DAN (1,8-diaminonaphthalene) Ester | Tetracoordinate boronate | Stable to cross-coupling conditions. | Mild acidic conditions.[3] | Offers orthogonal deprotection to MIDA esters.[10] |
| Organotrifluoroborate | Anionic tetracoordinate boron | Bench-stable, crystalline solids.[4] | Requires hydrolysis (often in situ) to the boronic acid for reaction.[4] | Can be a good alternative when the boronic acid is unstable. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation:
-
This compound (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at a moderate temperature (e.g., 70-80 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Protection of this compound as a Pinacol Ester
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Pinacol (1.1 eq.)
-
Anhydrous solvent (e.g., THF or Toluene)
-
-
Reaction Setup:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the removal of water.
-
The reaction is typically complete when no more water is collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the next step or purified by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Allylaminocarbonylphenylboronic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Allylaminocarbonylphenylboronic acid. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Synthesis
-
Question: My initial crude product of this compound shows low purity by NMR/LC-MS. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of arylboronic acids include unreacted starting materials, homo-coupling byproducts, and boronic acid anhydrides (boroxines). Given the structure of this compound, impurities could also arise from side reactions involving the allyl or amide groups.
Recommended Actions:
-
Acid-Base Extraction: This is often the first and most effective step. Boronic acids are acidic and can be converted to their corresponding boronate salts.[1]
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Extract with a mild aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate solution). The boronic acid will move to the aqueous layer as the sodium boronate salt, while many organic impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1 M HCl) to a pH of around 2-4, causing the purified boronic acid to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Recrystallization: This is a powerful technique for removing minor impurities.[1][2][3] The choice of solvent is critical.
-
Test solubility in various solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For arylboronic acids, common recrystallization solvents include water, ethanol, ethyl acetate, or mixtures of these with hexanes or other non-polar solvents.[1][2]
-
Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Issue 2: Difficulty with Column Chromatography
-
Question: I'm trying to purify this compound by silica gel column chromatography, but I'm getting poor separation and/or product decomposition. What can I do?
-
Answer: Silica gel is acidic and can sometimes cause degradation or poor separation of boronic acids.[1] The polar nature of your compound, due to the amide and boronic acid moieties, can also lead to streaking on the column.
Recommended Actions:
-
Use of Additives: To improve separation and reduce tailing, consider adding a small amount of a modifier to your eluent system, such as acetic acid or triethylamine, depending on the nature of the impurities.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, which can be less harsh than silica gel.[1]
-
Boric Acid Impregnated Silica Gel: For boronic esters, silica gel impregnated with boric acid has been shown to be effective in preventing decomposition.[4] While your compound is a boronic acid, this technique might be adapted.
-
Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase chromatography (e.g., using a C18 column) could provide a better separation.[2]
-
Issue 3: Product Appears Gummy or Oily and Won't Crystallize
-
Question: After my purification attempts, the this compound is an oil or a sticky solid and I can't get it to crystallize. Why is this happening and how can I induce crystallization?
-
Answer: The presence of residual solvents or persistent impurities can inhibit crystallization. Boronic acids also have a tendency to form oligomeric anhydrides (boroxines) upon dehydration, which can be amorphous.
Recommended Actions:
-
Trituration: This involves stirring the oily product with a solvent in which the desired compound is insoluble but the impurities are soluble.[1] Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This can often break up the oil and produce a solid.
-
Solvent-Antisolvent Crystallization: Dissolve the product in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add an anti-solvent (e.g., hexanes, pentane) until the solution becomes cloudy.[1] Warming the mixture slightly to redissolve and then allowing it to cool slowly can promote crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Arylboronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon). This is to minimize the formation of boroxines through dehydration.
Q2: Can I use preparative HPLC for purification?
A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective method for obtaining highly pure this compound, especially for small to medium scales.[2] A C18 column with a mobile phase of acetonitrile and water, often with a formic acid or trifluoroacetic acid modifier, is a common choice.[5]
Q3: How can I check the purity of my final product?
A3: The purity of this compound can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by chromatographic separation and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantitative purity assessment.
Q4: What are boroxines and are they a problem?
A4: Boroxines are cyclic trimers of boronic acids formed by the loss of three molecules of water. While they are often in equilibrium with the monomeric boronic acid in the presence of water, their formation can complicate characterization and affect reactivity in some applications. Proper storage helps to minimize their formation.
Data Presentation
Table 1: Comparison of Purification Techniques for Arylboronic Acids
| Purification Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the acidic nature of the boronic acid group. | Simple, inexpensive, and effective for removing non-acidic impurities. | May not remove other acidic impurities. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent.[3] | Can yield very high purity material. Scalable. | Requires finding a suitable solvent system. Can have lower recovery. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can separate compounds with similar polarities. | Can be time-consuming. Potential for product degradation on acidic silica gel.[1][2] |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Provides very high purity. | Can be expensive and is often limited to smaller scales.[2] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M aqueous sodium carbonate solution (3 x 10 mL per gram of crude material).
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Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is between 2 and 4.
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A white precipitate of the purified boronic acid should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like hexanes.
-
Dry the purified product under high vacuum.
Protocol 2: General Procedure for Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a chosen solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and hot filter the solution.[6]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Allylaminocarbonylphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Allylaminocarbonylphenylboronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: When encountering low or no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is crucial and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing significant formation of a byproduct that appears to be the result of protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder options such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use Boronic Ester Derivatives: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.
Q3: Homocoupling of my aryl halide and/or the boronic acid is a major issue. What are the likely causes and solutions?
A3: Homocoupling can arise from several factors:
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Oxygen Presence: As mentioned, oxygen can promote the homocoupling of boronic acids. Rigorous degassing and maintaining an inert atmosphere are critical.
-
Catalyst System: The choice of palladium source and ligand can influence the propensity for homocoupling. Screening different ligands may be necessary.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions, including homocoupling.
Q4: The amide group in my this compound seems to be causing issues. Are there specific considerations for this functionality?
A4: Amide functionalities can sometimes complicate Suzuki-Miyaura couplings. While generally tolerated, the nitrogen and carbonyl groups can potentially coordinate to the palladium center, affecting the catalytic cycle.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes shield the palladium center and favor the desired cross-coupling pathway over potential interactions with the amide.
-
Base Selection: A careful selection of the base is important to avoid any unwanted reactions with the amide group, such as hydrolysis, especially under harsh conditions.
Troubleshooting Guide
This section provides a more detailed, issue-specific troubleshooting guide.
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive Catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper in situ reduction if using a Pd(II) source. |
| Poorly Degassed Solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Inappropriate Base | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base can be substrate-dependent. | |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some less reactive coupling partners may require higher temperatures. | |
| Protodeboronation | Presence of Water | Use anhydrous solvents and reagents. |
| Base is too Strong | Switch to a milder base such as K₂CO₃ or KF. | |
| Homocoupling | Oxygen in the Reaction | Ensure a strictly inert atmosphere and use well-degassed solvents. |
| Suboptimal Ligand | Experiment with different phosphine ligands (e.g., SPhos, XPhos) that are known to promote efficient cross-coupling. | |
| Product Purification Issues | Co-elution with Boronic Acid Byproducts | Wash the organic layer with a mild aqueous base (e.g., 1M NaOH) during workup to remove unreacted boronic acid. |
| Difficulty in Removing Palladium Residues | Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and add it to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table of Recommended Starting Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Anhydrous THF |
| Temperature (°C) | 90 | 100 | 80 |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Scale-Up Synthesis of 4-Allylaminocarbonylphenylboronic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 4-Allylaminocarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound can be categorized into two main areas: the amide bond formation and the stability and purification of the final arylboronic acid. Key issues include:
-
Inefficient Amide Coupling: Amide bond formation is a critical step, and many methods used at the lab scale are not efficient or cost-effective for large-scale production due to the need for stoichiometric coupling agents.[1][2]
-
Boronic Acid Instability: Arylboronic acids are susceptible to degradation through various pathways, including hydrolysis, oxidation, and protodeboronation (loss of the boronic acid group), especially under harsh reaction or purification conditions.[3]
-
Purification Difficulties: The final product can be challenging to purify at scale. Boronic acids can be difficult to crystallize, and their purification by silica gel chromatography is often problematic due to their tendency to streak or decompose on the stationary phase.[3][4][5]
-
Exothermic Reactions: The borylation step, often involving organometallic intermediates, can be highly exothermic and difficult to manage in large reactors, potentially leading to side reactions and safety hazards.[3]
-
Side Reaction Control: Undesirable side reactions, such as the formation of boronic anhydrides (boroxines) or homocoupling of the arylboronic acid, can become more significant at a larger scale, impacting yield and purity.[3]
Q2: Which coupling reagents are recommended for the amide bond formation at a larger scale?
A2: While a variety of coupling reagents are available, for scale-up, it is crucial to select reagents that are cost-effective, produce easily removable byproducts, and minimize side reactions like epimerization if chiral centers are present. For the synthesis of this compound, which does not have a stereocenter, reagents like n-propylphosphonic acid anhydride (T3P®) in combination with a base like pyridine have proven effective for large-scale amide bond formation, offering high yields and straightforward workup.[6] Other options include the use of acid chlorides, which can be generated in situ, or more atom-economical catalytic methods that are becoming increasingly available.[2]
Q3: How can the stability of the this compound be improved during synthesis and storage?
A3: To mitigate the instability of the boronic acid moiety, several strategies can be employed:
-
Inert Atmosphere: Conduct reactions and handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize hydrolysis of the boronic acid.[3]
-
Temperature Control: Maintain low temperatures, especially during the borylation step and any purification processes, to reduce the rate of degradation.[3]
-
Formation of Boronate Esters: For purification and storage, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be beneficial. These esters are generally more robust and less prone to dehydration to form boroxines.
-
pH Control: During aqueous workups, careful control of the pH is necessary to prevent protodeboronation.
Q4: What are the best practices for purifying this compound on a large scale?
A4: Large-scale purification of arylboronic acids requires careful consideration of the compound's properties.
-
Recrystallization: This is often the most desirable method for large-scale purification. A thorough solvent screen is necessary to identify a suitable solvent or solvent system.[7]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by washing of the aqueous phase with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the pure boronic acid.[5][8]
-
Chromatography on Modified Silica: If chromatography is unavoidable, using silica gel that has been treated with boric acid can help to suppress the decomposition of the boronic acid on the stationary phase.[4] Reversed-phase chromatography (C18) can also be an option, though it is often more expensive for large quantities.[5]
-
Formation of Adducts: In some cases, forming a reversible adduct, for example with diethanolamine, can allow for selective precipitation and purification. The free boronic acid can then be regenerated.[5]
Troubleshooting Guides
Amide Bond Formation
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of Amide | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure efficient mixing, especially in a large reactor.- Use a more effective coupling reagent or a catalyst.[2] |
| Degradation of starting materials or product. | - Check the purity of the starting 4-aminophenylboronic acid and allylamine.- Perform the reaction under an inert atmosphere if materials are air-sensitive. | |
| Difficult a-viscous reaction mixture. | High concentration of reactants or intermediates. | - Adjust the solvent volume to maintain a stirrable slurry or solution.- Consider a solvent with better solubility for all components. |
| Formation of Impurities | Side reactions of the coupling reagent. | - Choose a coupling reagent with byproducts that are easily removed (e.g., water-soluble byproducts with T3P®).[6]- Optimize the reaction temperature to minimize side reactions. |
| Double acylation of allylamine. | - Control the stoichiometry of the reactants carefully. Add the acylating agent slowly to a solution of the amine. |
Borylation and Final Product
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of Boronic Acid | Incomplete lithiation or Grignard formation (if applicable). | - Ensure anhydrous conditions and use high-purity organolithium or magnesium reagents.- Optimize the temperature and addition rate of the organometallic reagent. |
| Protodeboronation during workup. | - Maintain a low temperature during the aqueous quench.- Carefully control the pH during extraction and isolation; avoid strongly acidic or basic conditions for prolonged periods. | |
| Product is an intractable oil or waxy solid. | Presence of impurities, especially boroxines (anhydrides). | - Dry the isolated solid under vacuum to remove residual water, which can promote boroxine formation.- Consider converting the crude boronic acid to a more crystalline boronate ester (e.g., pinacol ester) for easier purification.[3] |
| Difficulties with Chromatographic Purification | Decomposition on silica gel. | - Use silica gel treated with boric acid to reduce its Lewis acidity.[4]- Opt for rapid flash chromatography to minimize contact time.- Explore alternative purification methods like recrystallization or acid-base extraction.[7][8] |
| Streaking of the product on the column. | - This is common for boronic acids.[3] Try a different eluent system or consider converting to a less polar boronate ester before chromatography. |
Experimental Protocols
Protocol 1: Scale-Up Amide Bond Formation using T3P®
This protocol describes the coupling of 4-aminophenylboronic acid with allyl isocyanate as a representative method for forming the urea linkage in a precursor to the target molecule.
-
Reactor Setup: A suitable reactor is charged with 4-aminophenylboronic acid (1.0 eq) and a suitable solvent such as ethyl acetate (10 vol). The mixture is stirred to form a slurry.
-
Base Addition: Pyridine (1.5 eq) is added to the slurry.[6]
-
T3P® Addition: T3P® (50% solution in ethyl acetate, 1.5 eq) is added dropwise to the reaction mixture while maintaining the internal temperature below 25 °C.[6]
-
Allylamine Addition: Allylamine (1.1 eq) is then added dropwise, again maintaining the temperature below 25 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by HPLC until the starting material is consumed.
-
Workup: The reaction mixture is quenched by the addition of water. The layers are separated, and the organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Amide Formation
Caption: Troubleshooting logic for low yield in amide bond formation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Reactions with 4-Allylaminocarbonylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing by-products in chemical reactions involving 4-Allylaminocarbonylphenylboronic acid. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction is resulting in a significant amount of a dimeric by-product of this compound (homocoupling). How can I minimize this?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen and certain palladium (II) species.[1] Here are several strategies to suppress the formation of this impurity:
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Rigorous Exclusion of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Choice of Palladium Precatalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species. If using a Pd(II) source (e.g., Pd(OAc)₂), the in-situ reduction to Pd(0) can sometimes be inefficient, leading to side reactions.
-
Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that may contribute to homocoupling.[2][3]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration in the reaction mixture, thereby disfavoring the homocoupling side reaction.
Q2: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). What causes this and how can I prevent it?
A2: Protodeboronation is the hydrolysis of the carbon-boron bond and can be a significant side reaction, particularly with heteroaryl boronic acids or under harsh reaction conditions.[4] Key factors and solutions include:
-
Choice of Base and Solvent: The type and strength of the base are critical. While a base is necessary to activate the boronic acid, overly harsh basic conditions, especially in the presence of water at high temperatures, can promote protodeboronation.[5] Consider using a milder base (e.g., K₂CO₃, K₃PO₄) or a non-aqueous solvent system if possible.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress and stop it as soon as the desired product is formed.
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation.[4] The ester can then be used directly in the coupling reaction, where it slowly hydrolyzes in situ to the active boronic acid.
Q3: My reaction is sluggish or gives a low yield. What are the likely causes?
A3: Low reactivity in Suzuki-Miyaura coupling can stem from several factors:
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Catalyst Inactivity: Ensure your palladium catalyst and ligands are active. Improper storage or handling can lead to decomposition.
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Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a sufficient amount (typically 2-3 equivalents) and that it is of good quality. For anhydrous couplings with bases like K₃PO₄, the presence of a small amount of water can sometimes be beneficial.
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Solvent Choice: The solvent system plays a key role in solubility and reaction rate. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent. The optimal solvent will depend on the specific substrates.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. For sterically hindered or electron-rich substrates, more specialized ligands (e.g., Buchwald or Josiphos-type ligands) may be required to facilitate the catalytic cycle.
Q4: I am concerned about the stability of the allylaminocarbonyl group under the reaction conditions. Could it be participating in side reactions?
A4: While the amide bond is generally robust, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The allyl group is also potentially reactive.
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Amide Hydrolysis: To minimize the risk of amide cleavage, avoid excessively strong bases (e.g., NaOH, KOH) in combination with high temperatures for extended periods. Milder bases like carbonates or phosphates are generally safer.
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Allyl Group Reactivity: The allyl group is generally stable under typical Suzuki-Miyaura conditions. However, some palladium catalysts under specific conditions can potentially interact with alkenes. If you suspect side reactions involving the allyl group, consider using a catalyst system known for its high functional group tolerance.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in reactions with this compound?
A1: The most frequently encountered by-product in Suzuki-Miyaura reactions is the homocoupling product, resulting from the dimerization of two molecules of this compound.[1] Another common by-product is the protodeboronated compound, where the boronic acid group is replaced by a hydrogen atom.[4]
Q2: How can I purify my desired product from the homocoupling by-product?
A2: Purification can often be achieved using flash column chromatography on silica gel. The polarity of the desired cross-coupled product and the homocoupled by-product will likely be different, allowing for separation. The choice of eluent will depend on the specific properties of your target molecule.
Q3: Are there alternative forms of the boronic acid I can use to improve stability and reduce side reactions?
A3: Yes, using boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can be advantageous.[4] These derivatives are often more stable to storage and can slowly release the boronic acid under the reaction conditions, which can help to minimize side reactions like protodeboronation and homocoupling.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying by-products?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For more detailed analysis and identification of by-products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Data Presentation
Table 1: Troubleshooting Summary for By-product Minimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of O₂; Inefficient Pd(0) generation | Rigorous deoxygenation; Use of Pd(0) precatalyst; Addition of a mild reducing agent |
| Protodeboronation | Harsh basic conditions; High temperature | Use milder base (e.g., K₂CO₃); Lower reaction temperature; Use of boronate esters |
| Low Yield | Inactive catalyst; Insufficient base; Poor solvent choice | Use fresh catalyst/ligand; Ensure adequate base; Optimize solvent system |
| Amide Instability | Strong base and high temperature | Use milder base (e.g., carbonates, phosphates); Avoid excessive heat |
Experimental Protocols
Detailed Methodology for a Generic Suzuki-Miyaura Coupling with this compound
This is a representative protocol and may require optimization for specific substrates.
Materials:
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This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., Toluene/H₂O 4:1 mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide and this compound.
-
Add the base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
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Add the degassed solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 10-15 minutes.
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Under a positive pressure of the inert gas, add the palladium catalyst.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for by-product minimization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 4-Allylaminocarbonylphenylboronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-Allylaminocarbonylphenylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for phenylboronic acids, including the 4-allylaminocarbonyl derivative, are oxidation and hydrolysis (protodeboronation).
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Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, leading to the formation of the corresponding phenol (4-allylaminocarbonylphenol) and boric acid. This process is often irreversible.[1][2][3]
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Hydrolysis (Protodeboronation): This is the replacement of the boronic acid group with a hydrogen atom, yielding allylbenzamide. This reaction is often accelerated by aqueous basic or acidic conditions.[4][5]
Q2: How does the 4-allylaminocarbonyl substituent affect the stability of the phenylboronic acid?
A2: The amide group at the para position is generally considered to have an electron-donating character through resonance. Electron-donating groups can influence stability in the following ways:
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Hydrolytic Stability: Generally, electron-donating groups are expected to increase stability against protodeboronation compared to electron-withdrawing groups.
-
Oxidative Stability: The effect on oxidative stability is more complex. While electron density at the boron center is a factor, intramolecular coordination and steric hindrance can play more significant roles in preventing oxidation.[2][3]
Q3: I am observing significant degradation of my this compound during storage. What are the best storage conditions?
A3: To minimize degradation during storage, it is recommended to:
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Store the compound as a dry, crystalline solid.
-
Keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Store at low temperatures (2-8°C).
-
Protect it from light.
Q4: My Suzuki-Miyaura coupling reaction using this compound is giving low yields, and I suspect degradation. What can I do?
A4: Low yields in Suzuki-Miyaura coupling due to boronic acid instability are a common issue.[4][5][6][7] Consider the following troubleshooting steps:
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Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Try using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly improve stability.[4]
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Degas Solvents: Oxygen can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst.[4] Ensure all solvents are thoroughly degassed.
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Use a More Stable Derivative: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for the reaction. These esters can act as "slow-release" sources of the active boronic acid, minimizing its concentration and subsequent degradation.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or NMR Analysis of the Starting Material
| Observation | Potential Cause | Suggested Solution |
| A new peak corresponding to a higher polarity compound is observed in reverse-phase HPLC. | Hydrolysis (Protodeboronation): The boronic acid has been converted to allylbenzamide. | 1. Confirm the identity of the new peak by LC-MS or by comparing with a standard of allylbenzamide. 2. Review storage conditions; ensure the compound is stored under inert gas and at low temperatures. 3. For analytical purposes, dissolve the sample in an aprotic solvent immediately before analysis. |
| A new peak corresponding to a phenolic compound is observed. | Oxidation: The boronic acid has been oxidized to 4-allylaminocarbonylphenol. | 1. Confirm the identity of the impurity by mass spectrometry. 2. Ensure the compound has been stored in the absence of oxygen and light. 3. Consider purification by recrystallization or chromatography if the impurity level is high. |
| Broad peaks or multiple unresolved signals in ¹H NMR. | Presence of Boroxine: Boronic acids can reversibly dehydrate to form trimeric anhydrides called boroxines, especially in the solid state or in non-aqueous solutions. | 1. This is often an equilibrium and may not be detrimental to reactivity in reactions that use water. 2. To obtain a clean NMR spectrum of the monomeric boronic acid, dissolve the sample in a solvent containing a small amount of D₂O. |
Issue 2: Poor Yield and/or Multiple Byproducts in a Reaction
| Observation | Potential Cause | Suggested Solution |
| Formation of a significant amount of the protodeboronated byproduct (allylbenzamide). | In-situ Hydrolysis: The reaction conditions (e.g., aqueous base, prolonged heating) are causing the degradation of the starting boronic acid. | 1. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester before the reaction. 2. Optimize Reaction Conditions: - Use anhydrous solvents. - Employ a milder base (e.g., K₂CO₃, KF). - Lower the reaction temperature and shorten the reaction time if possible. |
| Formation of homocoupled boronic acid byproduct. | Oxidative Homocoupling: The presence of oxygen can lead to palladium-catalyzed homocoupling of the boronic acid. | 1. Thoroughly Degas Solvents: Use techniques like sparging with an inert gas or freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of argon or nitrogen. |
Quantitative Data on Boronic Acid Stability
| Substituent Type at para-Position | Effect on Protodeboronation Rate | Effect on Oxidative Stability | Rationale |
| Strongly Electron-Donating (e.g., -NH₂, -OH) | Slower | Generally more susceptible unless other stabilizing factors are present. | Increased electron density on the aromatic ring disfavors the formation of an anionic intermediate required for protodeboronation. |
| Weakly Electron-Donating (e.g., -CH₃, -Alkyl) | Slower (less pronounced) | Similar to unsubstituted phenylboronic acid. | Modest increase in electron density. |
| Electron-Withdrawing (e.g., -NO₂, -CF₃, -COOR) | Faster | Can be more stable, especially with intramolecular coordination.[2][3] | Decreased electron density on the ring makes the C-B bond more susceptible to cleavage. |
| 4-Allylaminocarbonyl (Inferred) | Slower | Variable | The amide group is generally electron-donating via resonance, which should slow protodeboronation. The effect on oxidative stability would need experimental determination. |
Experimental Protocols
Protocol 1: Formation of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Workflow Diagram:
Methodology:
-
To a stirred suspension of this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or diethyl ether), add a drying agent such as anhydrous magnesium sulfate (MgSO₄).
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Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.
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Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Analysis of Boronic Acid Stability by Reverse-Phase HPLC
This protocol provides a general method to monitor the degradation of a boronic acid over time.
Workflow Diagram:
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.[8]
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable aprotic solvent. For the stability study, dilute the stock solution into the test buffer (e.g., phosphate buffer at a specific pH) at time zero.
-
Analysis: Inject the sample onto the HPLC at various time points. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
Quantification: Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate.
Signaling Pathways and Logical Relationships
Degradation Pathways of this compound
The following diagram illustrates the two primary degradation pathways.
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
This diagram outlines a decision-making process for addressing low yields in Suzuki-Miyaura reactions involving potentially unstable boronic acids.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Technical Support Center: 4-Allylaminocarbonylphenylboronic Acid Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing 4-Allylaminocarbonylphenylboronic acid based sensors. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound based sensors?
A1: Phenylboronic acid and its derivatives are synthetic molecules capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides. This interaction forms a cyclic boronate ester. This binding event is the core of the sensing mechanism and can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.[1][2] The 4-Allylaminocarbonylphenyl group provides a specific chemical structure that can be tailored for various sensing applications.
Q2: What are the primary applications of this compound based sensors?
A2: Due to their affinity for diol-containing molecules, these sensors are widely used for the detection of saccharides (like glucose and fructose), glycoproteins, and other biological molecules with diol functionalities.[1][3][4] They are valuable tools in medical diagnostics, biotechnology, and drug development for monitoring biological processes and detecting disease biomarkers.
Q3: What are the critical experimental parameters that can affect sensor performance?
A3: The performance of boronic acid-based sensors is highly sensitive to several factors:
-
pH: The binding affinity is strongly pH-dependent.
-
Temperature: Can influence binding kinetics and sensor stability.
-
Ionic Strength: The salt concentration of the buffer can affect sensor response.
-
Presence of Interfering Substances: Other molecules with diol groups can compete for binding.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound based sensors.
Problem 1: No or Weak Sensor Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The interaction between boronic acid and diols is highly pH-dependent.[5] Verify the pH of your buffer solution. The optimal pH is often between the pKa of the boronic acid and the diol.[6] |
| Analyte Concentration Too Low | The concentration of your target analyte may be below the sensor's limit of detection. Try to concentrate your sample or use a more sensitive detection method. |
| Sensor Degradation | Boronic acids can degrade over time, especially when exposed to light, moisture, or certain chemicals. Use a fresh batch of the sensor molecule. Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere. |
| Improper Immobilization | If the sensor is immobilized on a surface, ensure the immobilization protocol was followed correctly and that the boronic acid's binding site is accessible. |
| Quenched Fluorescence | For fluorescent sensors, ensure the experimental conditions are not causing quenching of the fluorophore. This can be due to interactions with the solvent, other molecules in the sample, or aggregation of the sensor molecules.[6] |
Problem 2: High Background Signal or Non-Specific Binding
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Interference from Other Diols | Biological samples often contain multiple diol-containing molecules that can bind to the sensor. Consider a sample purification step (e.g., dialysis, chromatography) to remove potential interferents. |
| Non-Specific Adsorption | Proteins and other macromolecules in the sample can non-specifically adsorb to the sensor surface. Incorporate blocking agents (e.g., bovine serum albumin, polyethylene glycol) in your assay buffer. |
| Hydrophobic Interactions | The phenyl ring of the sensor can participate in hydrophobic interactions. Adjusting the buffer composition (e.g., adding a small amount of a non-ionic surfactant) may help to reduce non-specific binding. |
Problem 3: Signal Instability or Drift
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Perform experiments in a temperature-controlled environment to ensure stable binding kinetics. |
| Photobleaching (Fluorescent Sensors) | Minimize the exposure of the fluorescent sensor to the excitation light source. Use an anti-fade reagent if compatible with your assay. |
| Leaching of Immobilized Sensor | If the sensor is immobilized, it may be slowly detaching from the surface. Verify the stability of your immobilization chemistry and perform thorough washing steps before the measurement. |
| Equilibration Time Not Reached | The binding between the boronic acid and the analyte may be slow. Ensure you are allowing sufficient time for the reaction to reach equilibrium before taking measurements. |
Experimental Protocols & Data
General Protocol for Saccharide Detection using a Fluorescent this compound Based Sensor
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular sensor and analyte.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound based sensor in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare stock solutions of the target saccharide (e.g., glucose, fructose) in the chosen aqueous buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the aqueous buffer.
-
Add a small volume of the sensor stock solution to achieve the desired final concentration.
-
Mix well and record the baseline fluorescence intensity.
-
Add aliquots of the saccharide stock solution to the sensor solution, mixing thoroughly after each addition.
-
Incubate the mixture for a predetermined time to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the saccharide concentration.
-
From this plot, you can determine parameters such as the binding constant (Ka) and the limit of detection (LOD).
-
Quantitative Performance Data (Hypothetical Example)
The following table presents hypothetical performance data for a this compound based fluorescent sensor for the detection of various saccharides. This data is for illustrative purposes and will vary depending on the specific sensor design and experimental conditions.
| Analyte | Binding Constant (Ka) [M-1] | Limit of Detection (LOD) [µM] | Optimal pH |
| D-Fructose | 5.2 x 103 | 10 | 8.5 |
| D-Glucose | 1.8 x 103 | 50 | 7.8 |
| D-Galactose | 1.5 x 103 | 75 | 7.8 |
| Mannose | 9.5 x 102 | 120 | 8.0 |
Visualizations
Signaling Pathway: Saccharide Detection
References
- 1. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 4. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in 4-Allylaminocarbonylphenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Allylaminocarbonylphenylboronic acid, particularly in reactions where steric hindrance is a concern, such as Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: When encountering low yields in Suzuki-Miyaura coupling reactions, a systematic review of your reaction parameters is crucial. The primary aspects to verify include:
-
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. The palladium source, often a Pd(II) precatalyst, must be efficiently reduced to the active Pd(0) species in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can be prone to degradation, and using a stable form or a freshly purified batch is recommended.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can all contribute to poor yields.
Q2: I am observing a significant amount of homocoupling of my this compound. What causes this side reaction, and how can it be minimized?
A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1] To mitigate homocoupling, consider the following strategies:
-
Rigorous Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly degassed to eliminate oxygen.[1]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.[1]
-
Appropriate Ligand Selection: The choice of ligand is critical. Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Q3: Due to the steric hindrance of this compound, what are the recommended starting points for catalyst and ligand selection?
A3: For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[2] More specialized catalyst systems are required to overcome the steric barrier. Excellent starting points include:
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered substrates.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy, even in the synthesis of highly substituted biaryls.[2][3]
For a comparative overview of recommended ligands, please refer to Table 1.
Troubleshooting Guide
Problem 1: Low or no product formation with a sterically hindered coupling partner.
-
Potential Cause: The steric hindrance is impeding one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).[1]
-
Troubleshooting Steps:
-
Optimize Catalyst System: Switch to a catalyst system known to be effective for sterically demanding couplings. This is the most critical factor.[2] (See Table 1 for suggestions).
-
Select an Appropriate Base: The choice of base is crucial for activating the boronic acid for transmetalation. For hindered systems, stronger bases may be necessary.[2]
-
Solvent Selection: The solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Increase Reaction Temperature and Time: More forcing conditions, such as higher temperatures and longer reaction times, are often required for sterically hindered substrates.[1] Monitor the reaction progress to avoid decomposition.
-
Problem 2: Decomposition of this compound during the reaction.
-
Potential Cause: Boronic acids can be unstable, especially at elevated temperatures and in the presence of base, leading to protodeboronation or other degradation pathways.[4]
-
Troubleshooting Steps:
-
Use a Boronic Acid Surrogate: To improve stability, consider converting the boronic acid to a more robust derivative in situ or using a pre-formed stable surrogate.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[1]
-
MIDA Boronates: These are exceptionally stable and can be used for the slow release of the boronic acid under reaction conditions, which is particularly useful with unstable boronic acids.[1][4]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1]
-
-
Control Reaction Temperature: Use the lowest effective temperature to minimize thermal decomposition.
-
Data Presentation
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling
| Ligand Type | Specific Examples | Key Advantages |
| Bulky Phosphine Ligands (Buchwald-type) | XPhos, SPhos, RuPhos | Highly effective for a broad range of sterically hindered substrates.[1][5] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, IMes | Show high efficacy, even with tetra-ortho-substituted biaryls.[2][3] |
| Specialized Ligands | BI-DIME, Neolephos | Developed for particularly challenging and extremely hindered couplings.[6] |
| Arsa-Buchwald Ligands | Cyclopentyl-substituted arsa-Buchwald ligand | Effective for sterically hindered substrates due to the longer arsenic-palladium bond facilitating transmetalation.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the appropriate ligand (e.g., a Buchwald ligand, 2-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe, followed by the addition of the base (e.g., K₃PO₄, 2-3 equiv.).[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-Allylaminocarbonylphenylboronic Acid in Catalysis and Beyond
In the landscape of modern organic synthesis and drug discovery, boronic acids have emerged as indispensable tools, prized for their versatility in carbon-carbon bond formation and their potential as therapeutic agents and sensors. Among the vast array of substituted phenylboronic acids, 4-Allylaminocarbonylphenylboronic acid presents a unique combination of functionalities. This guide provides an objective comparison of this compound with other boronic acids, focusing on its performance in the Suzuki-Miyaura coupling reaction, its potential as an enzyme inhibitor, and its applications in sensor technology.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic and steric properties of the boronic acid coupling partner.
The 4-allylaminocarbonyl substituent is characterized by an electron-withdrawing amide group and a reactive allyl moiety. The amide group's electron-withdrawing nature can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates compared to unsubstituted phenylboronic acid or those with electron-donating groups. However, this effect is often counterbalanced by increased stability and, in some cases, can lead to cleaner reactions with fewer side products.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available in literature |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 95 |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 98 |
Note: The data for this compound is not available in the reviewed literature. The presented data for other boronic acids is representative and serves as a benchmark for expected performance.
The allyl group present in this compound offers a site for post-coupling modification, a valuable feature in the synthesis of complex molecules and for the development of chemical probes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) is then added under a positive flow of inert gas. A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Application as Enzyme Inhibitors
Boronic acids are a well-established class of reversible inhibitors for serine proteases, where the boron atom forms a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. The substituents on the phenyl ring play a crucial role in determining the binding affinity and specificity of the inhibitor.
The aminocarbonyl group in this compound can participate in hydrogen bonding interactions within the enzyme's active site, potentially enhancing its inhibitory potency. The allyl group, while not directly involved in the primary binding interaction, can be used to tether other functionalities or as a reactive handle for covalent modification studies.
Table 2: Comparative Enzyme Inhibition Data (Hypothetical)
| Boronic Acid | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
| This compound | Serine Protease X | Data not available |
| Phenylboronic acid | Serine Protease X | >100 |
| 4-Carboxyphenylboronic acid | Serine Protease X | 15.2 |
| Bortezomib (Velcade®) | 26S Proteasome | 0.0006 |
Note: No experimental Kᵢ values for this compound have been reported in the literature. The data for other compounds are provided for context.
Experimental Protocol: Determination of Inhibition Constant (Kᵢ)
The inhibitory activity of a boronic acid is typically determined using a kinetic assay that measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Enzyme and Substrate Preparation: A stock solution of the target enzyme and a suitable chromogenic or fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Solutions: A series of dilutions of the boronic acid inhibitor are prepared in the assay buffer.
-
Enzyme Activity Assay: The reaction is initiated by adding the enzyme to a mixture of the substrate and varying concentrations of the inhibitor in a microplate well or a cuvette.
-
Data Acquisition: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
Application in Chemical Sensors
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use in chemical sensors, particularly for the detection of saccharides. This interaction leads to a change in the electronic properties of the boron atom, which can be transduced into a measurable optical or electrochemical signal.
This compound, when coupled with a fluorophore, can function as a fluorescent sensor for diol-containing molecules. The binding of a saccharide to the boronic acid moiety can modulate the fluorescence of the attached reporter group through mechanisms such as photoinduced electron transfer (PET). The allyl group can also be utilized for immobilization of the sensor onto a solid support for the development of heterogeneous sensing platforms.
Table 3: Comparative Performance of Boronic Acid-Based Glucose Sensors (Hypothetical)
| Sensor Moiety | Detection Principle | Limit of Detection (LOD) | Dynamic Range |
| This compound-fluorophore conjugate | Fluorescence | Data not available | Data not available |
| 3-Aminophenylboronic acid-based electrochemical sensor | Amperometry | 50 µM | 0.1 - 10 mM |
| Naphthalene-based fluorescent boronic acid | Fluorescence | 100 µM | 0.5 - 20 mM |
Note: Specific performance data for a sensor based on this compound is not available in the literature.
Experimental Protocol: General Procedure for Fluorescent Saccharide Sensing
-
Sensor Synthesis: The this compound is chemically coupled to a suitable fluorophore.
-
Solution Preparation: Stock solutions of the fluorescent sensor and the target saccharide are prepared in an appropriate buffer solution (e.g., phosphate-buffered saline, PBS).
-
Fluorescence Titration: Aliquots of the saccharide stock solution are added incrementally to a solution of the fluorescent sensor in a cuvette.
-
Spectral Measurement: After each addition and equilibration, the fluorescence emission spectrum of the solution is recorded using a spectrofluorometer.
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the saccharide concentration. The binding constant and limit of detection are determined from the titration curve.
Conclusion
This compound is a promising, yet underexplored, building block in the field of boronic acid chemistry. While direct comparative data on its performance is currently limited in the scientific literature, its structural features suggest a wide range of potential applications. The electron-withdrawing nature of the aminocarbonyl group is expected to influence its reactivity in Suzuki-Miyaura coupling, while the allyl group provides a valuable handle for further functionalization. In the realms of enzyme inhibition and sensor development, the aminocarbonyl moiety offers hydrogen bonding capabilities that could enhance binding affinity and specificity. Further experimental investigation is warranted to fully elucidate the performance of this compound in comparison to other boronic acids and to unlock its full potential in catalysis, drug discovery, and diagnostics.
A Comparative Guide to Glucose Sensing: Validating 4-Allylaminocarbonylphenylboronic Acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Allylaminocarbonylphenylboronic acid with established glucose sensing technologies. This document outlines the performance metrics, experimental protocols, and underlying signaling pathways to validate its potential as a robust glucose sensor.
Introduction
The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and in various biomedical research applications. While enzymatic sensors have long been the gold standard, there is a growing interest in synthetic, non-enzymatic sensors that offer potential advantages in stability and cost-effectiveness. Phenylboronic acid (PBA) derivatives have emerged as a promising class of synthetic receptors for glucose due to their ability to form reversible covalent bonds with diols, a key structural feature of glucose. This guide focuses on the validation of a specific PBA derivative, this compound, as a glucose sensor and compares its performance with traditional enzymatic sensors and another emerging class, aptamer-based sensors.
Performance Comparison
The efficacy of a glucose sensor is determined by several key performance indicators. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Performance Metrics of Glucose Sensors
| Parameter | This compound | Enzymatic Sensors (e.g., Glucose Oxidase) | Aptamer-Based Sensors |
| Detection Range | Physiologically relevant range (mM) | Wide, typically 0.025 to 25 mM[1] | Nanomolar to millimolar (e.g., 0.10 to 30 mM)[2] |
| Sensitivity | High, application-dependent | High (e.g., 1.76 µA/mM/cm²)[1] | High (LOD as low as 0.014 mM)[2] |
| Response Time | Rapid, typically in minutes | Fast, from seconds to minutes (e.g., ~35 seconds in vivo)[3] | Rapid, often within seconds to minutes[4] |
| Stability | Generally high, resistant to denaturation | Prone to denaturation over time and with environmental changes | High chemical stability |
| Biocompatibility | Generally considered biocompatible | Good, but potential for immune response to the enzyme | High, as they are nucleic acids |
Table 2: Selectivity of Phenylboronic Acid-Based Sensors
| Interferent | Selectivity of Phenylboronic Acids (General) | Notes |
| Fructose | Lower selectivity, often a significant interferent[5] | The binding affinity for fructose can be higher than for glucose. |
| Galactose | Moderate selectivity | Generally less interference than fructose. |
| Lactate | Good selectivity | Less likely to interfere with glucose binding. |
Signaling Pathways and Experimental Workflows
The underlying mechanisms of glucose detection vary significantly between these sensor types. Understanding these pathways is crucial for interpreting results and troubleshooting experiments.
This compound Signaling Pathway
Phenylboronic acids, in their trigonal planar form, are Lewis acids that can reversibly bind with 1,2- or 1,3-diols, such as those present in glucose, to form a more stable cyclic boronate ester. This binding event is often accompanied by a change in the electronic properties of the molecule, which can be transduced into a measurable signal, such as a change in fluorescence. The allylaminocarbonyl group in the target molecule can be functionalized to tune its solubility and to attach it to various platforms.
Caption: Glucose binding to this compound.
Comparative Experimental Workflow
The experimental workflow for each sensor type differs in its core components and measurement principles. The following diagram illustrates a generalized workflow for each.
Caption: Generalized workflows for different glucose sensors.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following provides a general framework for a fluorescent glucose assay using a phenylboronic acid-based sensor.
Protocol: Fluorescent Glucose Assay using this compound
1. Materials and Reagents:
- This compound
- Phosphate-buffered saline (PBS), pH 7.4
- D-Glucose stock solution (e.g., 1 M)
- Interfering sugars (e.g., D-Fructose, D-Galactose) stock solutions
- 96-well black microplates
- Fluorescence microplate reader
2. Preparation of Sensor Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Dilute the stock solution in PBS (pH 7.4) to the desired final concentration for the assay. The optimal concentration should be determined empirically.
3. Preparation of Glucose Standards:
- Prepare a series of glucose standards by serially diluting the glucose stock solution in PBS (pH 7.4) to cover the desired concentration range (e.g., 0-20 mM).
4. Fluorescence Measurement:
- Pipette a fixed volume of the this compound sensor solution into each well of the 96-well microplate.
- Add an equal volume of the glucose standards or unknown samples to the respective wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized.
- Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the specific fluorophore integrated with the boronic acid.
5. Data Analysis:
- Subtract the fluorescence intensity of the blank (sensor solution with PBS only) from all readings.
- Plot the fluorescence intensity (or the change in fluorescence) as a function of glucose concentration to generate a calibration curve.
- Determine the concentration of glucose in unknown samples by interpolating their fluorescence readings on the calibration curve.
6. Selectivity Assay:
- Repeat the assay using the stock solutions of interfering sugars at physiologically relevant concentrations to assess the sensor's selectivity.
Conclusion
This compound presents a compelling case for a synthetic glucose sensor, offering the inherent advantages of stability and potential for cost-effective production associated with phenylboronic acid-based systems. While general performance data for this class of sensors is promising, further specific validation of this compound is required to fully delineate its performance characteristics, particularly its selectivity in complex biological matrices. The provided experimental protocol offers a starting point for researchers to conduct such validation studies. In comparison to enzymatic sensors, it may offer superior long-term stability, while its performance against the high specificity of aptamer-based sensors needs to be thoroughly investigated. Future research should focus on generating robust quantitative data for this specific molecule to solidify its position in the landscape of glucose sensing technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
alternative reagents to 4-Allylaminocarbonylphenylboronic acid for bioconjugation
For researchers, scientists, and drug development professionals, the selective attachment of molecules to biological targets is a cornerstone of innovation. While 4-Allylaminocarbonylphenylboronic acid offers a valuable tool for bioconjugation, a diverse landscape of alternative reagents has emerged, driven by the need for faster kinetics, improved stability, and greater biocompatibility. This guide provides an objective, data-driven comparison of the leading alternatives, focusing on Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to inform the selection of the optimal tool for your research.
This comparison will delve into the quantitative performance of these bioorthogonal reactions, provide detailed experimental protocols for their evaluation, and visualize the underlying chemical principles and relevant biological pathways.
Performance Comparison: Kinetics, Stability, and Yield
The efficacy of a bioconjugation reaction is determined by its speed, the stability of the reactants and products, and the overall yield. The following tables summarize the key performance metrics for the most prominent bioorthogonal chemistries.
Reaction Kinetics
The second-order rate constant (k₂) is a critical measure of a reaction's speed. Faster kinetics are particularly crucial for applications involving low concentrations of biomolecules or when rapid labeling is required. IEDDA reactions, particularly the tetrazine-TCO ligation, exhibit exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.[1][2]
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| IEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required. | TCO can be light-sensitive, and some tetrazines have limited stability in aqueous media.[1] |
| Tetrazine (Tz) + Norbornene | ~1-10[1] | Good kinetics, stable dienophile. | Slower than TCO-based reactions. | |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3[1] | Copper-free, good biocompatibility, widely used. | Slower kinetics compared to IEDDA. |
| Bicyclononyne (BCN) + Azide | ~0.14[1] | Good balance of reactivity and stability, smaller and more hydrophilic than DBCO. | Less reactive than DBCO. | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076[1] | High stability. | Slower reaction rate. |
Reagent Stability
The stability of the bioorthogonal handles in aqueous, physiological conditions is crucial for successful bioconjugation, especially in live-cell and in vivo applications.
| Reagent | Chemistry | Stability Considerations |
| trans-Cyclooctene (TCO) | IEDDA | Susceptible to isomerization to the less reactive cis-isomer, particularly in the presence of thiols. More rigid derivatives have been developed to improve stability.[2] |
| Tetrazine (Tz) | IEDDA | Stability is highly dependent on the substituents on the tetrazine ring. Electron-donating groups generally increase stability but decrease reactivity. Some tetrazines can degrade in aqueous media.[2] |
| Dibenzocyclooctyne (DBCO) | SPAAC | Generally stable in aqueous buffers but can be less stable than BCN in the presence of reducing agents like TCEP and thiols such as glutathione.[3] |
| Bicyclononyne (BCN) | SPAAC | Generally more stable than DBCO in the presence of reducing agents.[3] |
| Azide | SPAAC | Highly stable under a wide range of physiological conditions. |
Reaction Yields
High reaction yields are essential for ensuring efficient labeling and minimizing the need for excess reagents. While yields are highly dependent on specific reaction conditions (concentration, temperature, pH, and the biomolecule being labeled), bioorthogonal reactions are generally characterized by their high efficiency.
| Reaction Chemistry | Bioorthogonal Pair | Typical Reported Yields | Notes |
| IEDDA | Tetrazine + TCO | High to Quantitative (>90%) | The rapid kinetics and irreversible nature of the reaction (release of N₂ gas) often drive the reaction to completion.[3] |
| SPAAC | DBCO + Azide | High (>80-90%) | Forms a very stable triazole linkage. Yields can be influenced by the accessibility of the azide and the hydrophobicity of the DBCO reagent. |
| CuAAC | Terminal Alkyne + Azide | Very High (>95%) | Highly efficient but requires a copper catalyst, which can be cytotoxic and may need to be removed for biological applications. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful and reproducible comparison of bioconjugation reagents.
Protocol 1: Head-to-Head Comparison of Protein Labeling Efficiency (IEDDA vs. SPAAC)
This protocol describes a general workflow to directly compare the labeling efficiency of a tetrazine-TCO (IEDDA) and a DBCO-azide (SPAAC) reaction for a specific target protein.
Materials:
-
Target protein with a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
NHS-ester functionalized TCO (for IEDDA pathway).
-
NHS-ester functionalized DBCO (for SPAAC pathway).
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5).
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5).
-
Reaction buffers (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) column for purification.
-
SDS-PAGE analysis equipment.
-
Fluorescence imaging system for in-gel fluorescence.
Procedure:
-
Protein Functionalization (Parallel Reactions):
-
IEDDA Pathway: React the target protein with a 5-10 fold molar excess of NHS-TCO in PBS (pH 7.4) for 1-2 hours at room temperature.
-
SPAAC Pathway: React the target protein with a 5-10 fold molar excess of NHS-DBCO in PBS (pH 7.4) for 1-2 hours at room temperature.
-
-
Purification: Remove excess, unreacted TCO and DBCO from their respective reactions using a size-exclusion chromatography column.
-
Bioorthogonal Ligation (Parallel Reactions):
-
IEDDA Reaction: Add a 1.5 to 5-fold molar excess of the tetrazine-fluorescent dye to the TCO-functionalized protein. Incubate for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.
-
SPAAC Reaction: Add a 1.5 to 10-fold molar excess of the azide-fluorescent dye to the DBCO-functionalized protein. Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Analysis:
-
SDS-PAGE: Analyze the final conjugates from both pathways by SDS-PAGE. A band shift compared to the unlabeled protein indicates successful conjugation.
-
In-Gel Fluorescence: Scan the gel using a fluorescence imager to visualize and quantify the amount of fluorescently labeled protein in each reaction.
-
Quantification: Compare the fluorescence intensity of the protein bands to determine the relative labeling efficiency of the two methods.
-
Protocol 2: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol allows for the quantitative measurement of the reaction kinetics of a SPAAC reaction.
Materials:
-
Cyclooctyne (e.g., DBCO, BCN).
-
Azide of interest (e.g., benzyl azide).
-
Deuterated solvent (e.g., CD₃CN).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Prepare a stock solution of the cyclooctyne and the internal standard in the deuterated solvent in an NMR tube.
-
Prepare a concentrated stock solution of the azide in the same deuterated solvent.
-
Acquire a reference ¹H NMR spectrum of the cyclooctyne solution (t=0).
-
Initiate the reaction by adding a known excess of the azide solution to the NMR tube and start acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the azide in excess.
Visualizations of Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions, experimental workflows, and logical relationships.
Application in Signaling Pathway Analysis: EGFR Labeling
Bioorthogonal chemistry is a powerful tool for studying cellular signaling pathways by enabling the specific labeling and tracking of key proteins. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation through pathways like the MAPK/ERK and PI3K/Akt pathways. Dysregulation of EGFR signaling is a hallmark of many cancers.
By genetically encoding a non-canonical amino acid with a bioorthogonal handle (e.g., an azide or a strained alkene) into a specific site on EGFR, researchers can fluorescently label the receptor on live cells. This allows for the visualization of receptor trafficking, dimerization, and internalization upon ligand binding, providing insights into the dynamics of signaling activation.
Conclusion
The choice of a bioconjugation reagent is a critical decision that depends on the specific requirements of the application.
-
For applications demanding the fastest possible kinetics, such as in vivo imaging or reactions at very low concentrations, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is the superior choice.
-
When high stability of the final conjugate is the primary concern and slower reaction kinetics are acceptable, the strain-promoted azide-alkyne cycloaddition (SPAAC) using reagents like DBCO or BCN offers a robust and reliable alternative.
By carefully considering the quantitative data on reaction kinetics, stability, and yields, alongside the detailed experimental protocols provided, researchers can make an informed decision to select the optimal bioorthogonal chemistry for their specific needs, thereby advancing their research in drug development, diagnostics, and fundamental biology.
References
selectivity of 4-Allylaminocarbonylphenylboronic acid for different diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of phenylboronic acids for various diols, with a focus on principles applicable to 4-Allylaminocarbonylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from structurally similar phenylboronic acid derivatives to provide insights into its expected binding behavior and selectivity. The principles and experimental protocols outlined herein offer a robust framework for evaluating the diol-binding characteristics of this and other boronic acid compounds.
Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is pivotal in the development of sensors, drug delivery systems, and other biomedical applications.[1] The selectivity of a boronic acid for different diols, such as glucose and fructose, is a critical parameter in these applications and is influenced by factors like the structure of the boronic acid, the pH of the solution, and the stereochemistry of the diol.[2]
Comparative Binding Affinities of Phenylboronic Acids
The binding affinity of boronic acids to diols is typically quantified by the association constant (Ka) or dissociation constant (Kd). A higher Ka value indicates a stronger binding affinity. The selectivity for one diol over another can be expressed as the ratio of their respective binding constants.
Below is a table summarizing the binding constants of phenylboronic acid and a representative substituted analog with common monosaccharides. This data illustrates the typical selectivity profile of simple phenylboronic acids.
| Boronic Acid | Diol | Association Constant (Ka, M-1) | Experimental Conditions |
| Phenylboronic Acid | Fructose | 4370 | - |
| Phenylboronic Acid | Glucose | 110 | - |
| BODIPY-based ortho-methylated phenylboronic acid | Fructose | Significantly decreased affinity compared to glucose | pH 7.4 |
| BODIPY-based ortho-methylated phenylboronic acid | Glucose | Kd between 10 and 20 mM | pH 7.4 |
Note: The binding affinity of phenylboronic acids generally follows the order: fructose > galactose > mannose > glucose. This is attributed to the higher percentage of the furanose form in fructose, which presents a cis-diol in a favorable conformation for binding.
Experimental Protocols
The determination of boronic acid-diol binding constants is commonly achieved through fluorescence spectroscopy, particularly using a competitive binding assay with Alizarin Red S (ARS), or through 11B NMR spectroscopy.[1][3]
1. Alizarin Red S (ARS) Competitive Fluorescence Assay
This method relies on the fluorescence enhancement of ARS upon binding to a boronic acid.[4] The subsequent displacement of the fluorescent ARS-boronate ester by a competing diol leads to a decrease in fluorescence, which can be used to calculate the binding constant of the diol.[1][5]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the boronic acid of interest in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of Alizarin Red S (ARS) in the same buffer.
-
Prepare a series of stock solutions of the diols to be tested (e.g., glucose, fructose, catechol) in the same buffer.
-
-
Determination of the Boronic Acid-ARS Binding Constant (KARS):
-
To a constant concentration of ARS, titrate increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronate complex.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to determine KARS.[1]
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of the boronic acid and ARS, such that a significant portion of the ARS is complexed with the boronic acid.
-
To this solution, titrate increasing concentrations of the diol.
-
Measure the decrease in fluorescence intensity as the diol displaces ARS from the boronic acid.[5]
-
The association constant for the boronic acid-diol complex (Kdiol) can be calculated using the known KARS and the concentrations of the components.
-
2. 11B NMR Spectroscopy
11B NMR is a powerful technique for directly observing the equilibrium between the free boronic acid and the boronate ester formed upon diol binding. The chemical shift of the boron atom changes significantly upon conversion from the trigonal sp2 hybridized state to the tetrahedral sp3 hybridized state in the boronate ester.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the boronic acid at a known concentration (e.g., 20 mM) in a suitable solvent (e.g., H2O/D2O mixture).[8]
-
Prepare solutions of the diols at various concentrations.
-
Mix the boronic acid solution with the diol solutions in an NMR tube. The pH of the solution should be carefully controlled and measured, as binding is pH-dependent.[8]
-
-
NMR Data Acquisition:
-
Acquire 11B NMR spectra for the boronic acid alone and in the presence of varying concentrations of the diol.
-
Observe the appearance of a new peak corresponding to the boronate ester and the decrease in the peak intensity of the free boronic acid.
-
-
Data Analysis:
-
Integrate the signals for the free and bound boronic acid to determine their relative concentrations at equilibrium.
-
The association constant (Ka) can be calculated from the concentrations of the free boronic acid, free diol, and the boronate ester complex at equilibrium.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the Alizarin Red S (ARS) competitive binding assay for determining the binding affinity of a boronic acid for a diol.
Caption: Workflow of the Alizarin Red S competitive binding assay.
Binding Mechanism and Signaling Pathway
The interaction between a boronic acid and a diol is a reversible covalent interaction that forms a cyclic boronate ester. This reaction is pH-dependent, as the boronic acid must be in its tetrahedral boronate form to react with the diol.
Caption: General mechanism of boronic acid-diol binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparative efficiency of Suzuki coupling with 4-Allylaminocarbonylphenylboronic acid
A detailed comparison of the performance of functionalized phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, providing valuable insights for synthetic strategy and drug development.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction time, and compatibility with various substrates. This guide provides a comparative overview of the efficiency of Suzuki coupling reactions with a focus on phenylboronic acids functionalized with electron-withdrawing amide and carboxyl groups.
Performance Comparison of Functionalized Phenylboronic Acids
The electronic nature of substituents on the phenylboronic acid ring significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can influence the reaction rate and overall yield. Below is a summary of typical reaction outcomes for 4-Carboxyphenylboronic acid and 4-Acetamidophenylboronic acid with a common coupling partner, 4-bromoanisole, under comparable conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Not Specified | 48 | ~70-80%[1] |
| Phenylboronic acid | 4-bromoacetophenone | Pd(II)-N2O2/magnetic support | K₂CO₃ | Not Specified | 24 | High Conversion[2] |
| 4-Acetamidophenylboronic acid | Aryl Halide | Pd(OAc)₂/DABCO | K₂CO₃ | H₂O/EtOH | 0.5 | 95% |
Note: The data presented is compiled from different studies and serves as a representative comparison. Direct, side-by-side experimental comparisons under identical conditions are limited in the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki coupling reactions involving functionalized phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried reaction vessel is charged with the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]
Specific Protocol for Coupling with 4-Bromoacetophenone
In a round-bottom flask, 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), Pd(II)-N2O2 on a magnetic support (1.0 mol%), and K₂CO₃ (2.0 mmol) are combined. The flask is flushed with an inert gas. A suitable solvent is added, and the mixture is heated at 100 °C for 24 hours.[2] The catalyst can be recovered using a magnet for potential reuse.
Mechanistic and Workflow Diagrams
To visually represent the processes involved in Suzuki coupling, the following diagrams have been generated using the DOT language.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a Suzuki coupling reaction.
References
Assessing the Cytotoxicity of 4-Allylaminocarbonylphenylboronic Acid for Biological Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of boronic acid derivatives in biological and pharmaceutical research has expanded significantly, driven by their unique chemical properties and therapeutic potential. Among these, 4-Allylaminocarbonylphenylboronic acid has emerged as a compound of interest. This guide provides a comparative assessment of its potential cytotoxicity, placing it in context with established boronic acid compounds: the parent compound Phenylboronic Acid (PBA) and the potent, clinically approved proteasome inhibitor, Bortezomib (Velcade®). This analysis is based on a synthesis of existing data for structurally related compounds to provide a predictive framework for researchers.
Comparative Cytotoxicity Profile
The cytotoxic potential of a compound is a critical parameter in assessing its suitability for biological applications, from basic research tools to therapeutic agents. The following table summarizes the anticipated and established cytotoxicity of this compound in comparison to Phenylboronic Acid and Bortezomib.
| Compound | Chemical Structure | Putative Cytotoxicity Level | Anticipated IC50 Range | Key Cytotoxic Mechanism |
| 4-Allylaminocarbonyl-phenylboronic acid | Moderate | 10-100 µM | Proteasome inhibition, ER Stress | |
| Phenylboronic Acid (PBA) | Low to Moderate | >100 µM | General cellular stress at high concentrations | |
| Bortezomib (Velcade®) | High | 1-100 nM[1] | Specific and potent 26S proteasome inhibition[2][3] |
Note: The data for this compound is predictive and based on structure-activity relationships of substituted phenylboronic acids.[4][5] Experimental validation is required.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxicity of this compound, a panel of standard in vitro assays is recommended.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compound (e.g., 0.1 µM to 1 mM) and a vehicle control for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
The cytotoxicity of boronic acid derivatives is often linked to their ability to interact with cellular machinery, particularly the proteasome.
Bortezomib: A Model for Proteasome Inhibition
Bortezomib is a potent and selective inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][6] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering a cascade of cellular events that culminate in apoptosis.[7]
References
- 1. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 2. Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
A Comparative Guide to 4-Allylaminocarbonylphenylboronic Acid Sensors in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Allylaminocarbonylphenylboronic acid sensors and their alternatives for the detection of saccharides and other biologically relevant diol-containing compounds. The information presented is based on available experimental data for structurally similar phenylboronic acid derivatives, providing insights into their potential cross-reactivity profiles.
Introduction to Phenylboronic Acid-Based Sensors
Phenylboronic acids are a versatile class of synthetic receptors known for their ability to reversibly bind with molecules containing cis-1,2- or 1,3-diol functionalities. This interaction forms a stable cyclic boronate ester, leading to a detectable signal. This principle is widely employed in the design of sensors for various biological analytes, most notably saccharides.
The binding affinity and selectivity of these sensors are influenced by several factors, including the pH of the medium and the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the aminocarbonyl group in this compound, can increase the Lewis acidity of the boron atom, thereby lowering the pKa and enabling binding at physiological pH.
Comparative Analysis of Sensor Performance
Quantitative Cross-Reactivity Data
The following table summarizes the binding constants (K_a, in M⁻¹) of various phenylboronic acid sensors with a range of saccharides and potential biological interferents. This data allows for a comparative assessment of their selectivity.
| Sensor | Analyte | Binding Constant (K_a, M⁻¹) | pH | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | 7.4 | [1] |
| D-Glucose | 110 | 7.4 | [1] | |
| D-Galactose | 158 | 7.77 | [2] | |
| 4-Carboxyphenylboronic Acid | D-Fructose | 1500 | 7.4 | |
| D-Glucose | 80 | 7.4 | ||
| D-Galactose | 250 | 7.4 | ||
| Anthracene-based diboronic acid | D-Glucose | 2512 | 7.4 | [3] |
| D-Fructose | - | 7.4 | ||
| D-Galactose | - | 7.4 | ||
| N-phenylnaphthalimide-based monoboronic acid | D-Glucose | - | 8.0 | |
| D-Fructose | Weak interaction | 8.0 | ||
| D-Galactose | Weak interaction | 8.0 | ||
| Poly(anilineboronic acid)/SWNT composite | Dopamine | High Affinity | 7.4 | [4] |
| Ascorbic Acid | Lower Affinity than Dopamine | 7.4 | [4][5] |
Note: Data for 4-Carboxyphenylboronic Acid is representative of an amide-substituted analogue and is used here as a proxy for this compound.
Signaling Mechanisms
The detection of analyte binding by phenylboronic acid sensors is typically achieved through changes in their optical properties, primarily fluorescence. Two common signaling mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PET)
In a typical PET sensor, a fluorophore is linked to the phenylboronic acid recognition unit. In the absence of an analyte, the lone pair of electrons on a nearby atom (often a nitrogen atom) can quench the fluorescence of the fluorophore through electron transfer. Upon binding of a diol to the boronic acid, a conformational change or a change in the electronic properties of the boron center can inhibit this PET process, leading to an increase in fluorescence intensity ("turn-on" sensing).[2][6][7]
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Intramolecular Charge Transfer (ICT)
ICT sensors typically contain an electron-donating group and an electron-withdrawing group connected by a conjugated system. The boronic acid moiety often acts as the electron-withdrawing group. Upon excitation, an intramolecular charge transfer occurs, resulting in a specific fluorescence emission. When the sensor binds to a diol, the hybridization of the boron atom changes from sp² to sp³, altering its electron-accepting properties. This change perturbs the ICT process, leading to a shift in the fluorescence emission wavelength and/or a change in intensity.[2][8][9]
Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.
Experimental Protocols
The following are generalized protocols for determining the binding constants and assessing the cross-reactivity of phenylboronic acid-based sensors.
Fluorescence Titration for Binding Constant Determination
This method is used to quantify the affinity of a fluorescent sensor for a specific analyte.
Caption: Experimental workflow for fluorescence titration.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of the this compound sensor and the analytes of interest (e.g., glucose, fructose, galactose, dopamine, ascorbic acid) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of diol-containing compounds.
-
Initial Measurement: Place a known volume and concentration of the sensor solution into a quartz cuvette. Record the fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.
-
Titration: Add small, precise volumes of the analyte stock solution to the cuvette. After each addition, ensure thorough mixing and allow the system to equilibrate before recording the fluorescence spectrum.
-
Data Analysis: Monitor the change in fluorescence intensity at the emission maximum as a function of the total analyte concentration. Plot this change against the analyte concentration.
-
Binding Constant Calculation: Fit the resulting titration curve to a non-linear regression model for 1:1 binding to determine the association constant (K_a). A common equation used is the Benesi-Hildebrand equation or a direct fit to the binding isotherm.[10][11][12]
Potentiometric Titration
This electrochemical method can be used to determine the pKa of the boronic acid and its complex with a diol, from which the binding constant can be calculated.
Detailed Steps:
-
Apparatus Setup: Use a pH meter with a calibrated glass electrode and a temperature-controlled titration vessel.
-
Titration of Free Boronic Acid: Dissolve a known amount of the this compound in a solution of known ionic strength (e.g., 0.1 M KCl). Titrate this solution with a standardized solution of NaOH, recording the pH after each addition of titrant.
-
Titration with Analyte: Repeat the titration with a solution containing the same concentration of the boronic acid and a high concentration of the diol analyte.
-
Data Analysis: Plot the pH versus the volume of NaOH added for both titrations. The pKa of the free boronic acid and the apparent pKa of the boronic acid-diol complex can be determined from the midpoint of the respective titration curves.
-
Binding Constant Calculation: The binding constant can be calculated from the shift in the pKa upon addition of the diol.[13]
Conclusion
This compound, based on the behavior of its structural analogues, is expected to be a promising sensor for saccharides, likely exhibiting a higher affinity for fructose over glucose. The amide functionality at the para position is anticipated to lower the pKa, making it suitable for applications at physiological pH. However, potential cross-reactivity with other biological diols, such as catechols (e.g., dopamine) and ascorbic acid, should be carefully evaluated for specific applications. The experimental protocols outlined in this guide provide a framework for conducting such cross-reactivity studies and quantitatively comparing the performance of this sensor with other alternatives. The choice of signaling mechanism, either PET or ICT, will depend on the specific design of the fluorophore integrated with the boronic acid recognition moiety.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference of ascorbic acid in the sensitive detection of dopamine by a nonoxidative sensing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. metrohm.com [metrohm.com]
Limited Published Data on 4-Allylaminocarbonylphenylboronic Acid Impedes Comprehensive Review
The allyl and aminocarbonyl functionalities of 4-Allylaminocarbonylphenylboronic acid suggest its potential utility as a monomer for polymerization into hydrogels or as a bioconjugation agent. The allyl group can participate in various polymerization reactions, while the phenylboronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property central to glucose sensing and the targeted delivery of glycosylated drugs.
Potential Applications Based on Phenylboronic Acid Chemistry
Drawing parallels from more extensively studied PBA derivatives, the theoretical applications of this compound could include:
-
Glucose-Responsive Hydrogels: Incorporation of this monomer into a polymer network could yield hydrogels that swell or shrink in response to changing glucose concentrations. This is a cornerstone of developing "smart" insulin delivery systems.
-
Bioconjugation and Immobilization: The boronic acid group can be used to immobilize glycoproteins, antibodies, or other biomolecules containing diol functionalities onto surfaces or nanoparticles for diagnostic or therapeutic purposes.
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound could potentially target cells with overexpressed sialic acid residues, a characteristic of certain cancer cells.
Alternative Compounds for Comparative Analysis
Given the limited data on this compound, a comparative guide would be more feasible by focusing on closely related and well-documented phenylboronic acid derivatives. Two such alternatives are 4-Carboxyphenylboronic acid and 3-Acrylamidophenylboronic acid .
Comparison of Potential Applications
| Feature | This compound (Hypothesized) | 4-Carboxyphenylboronic acid (Documented) | 3-Acrylamidophenylboronic acid (Documented) |
| Functional Group for Polymerization | Allyl group | Carboxyl group (for amide bond formation) | Acrylamido group |
| Primary Application Area | Hydrogels, Bioconjugation | Bioconjugation, Surface Modification, MOFs | Glucose-Responsive Polymers and Hydrogels |
| Key Advantage | Potential for thiol-ene "click" chemistry | Versatile for coupling reactions | Readily polymerizable via free radical methods |
Experimental Workflows and Signaling Pathways
While specific experimental data for this compound is unavailable, the general principles of PBA applications can be illustrated.
Generalized Workflow for Glucose Sensing Hydrogel
The following diagram illustrates a typical workflow for fabricating and testing a PBA-based glucose-responsive hydrogel.
Signaling Pathway for Targeted Drug Delivery
This diagram depicts the conceptual mechanism of a PBA-functionalized nanoparticle targeting a cancer cell.
The Strategic Advantage of 4-Allylaminocarbonylphenylboronic Acid in Modern Chemistry
In the landscape of scientific research and drug development, the pursuit of more efficient, specific, and biocompatible chemical tools is relentless. 4-Allylaminocarbonylphenylboronic acid, a functionalized derivative of phenylboronic acid, has emerged as a significant contender, offering distinct advantages over traditional methods in bioconjugation and cross-coupling reactions. This guide provides an objective comparison of its performance with conventional alternatives, supported by experimental insights, to assist researchers in making informed decisions for their synthetic and biological applications.
Superiority in Site-Selective Bioconjugation
Traditional Methods: For decades, the modification of proteins has been dominated by methods targeting the primary amines of lysine residues using reagents like N-hydroxysuccinimide (NHS) esters. While widely used, this approach often leads to a heterogeneous mixture of products with varying degrees of labeling at random locations, potentially compromising the protein's structure and function.[1][2] Controlling the degree of labeling with NHS esters can be challenging due to the reagent's instability and the variability of reaction efficiencies.[1]
The Boronic Acid Advantage: Phenylboronic acids (PBAs) and their derivatives, including this compound, offer a paradigm shift towards site-selective protein modification. This selectivity stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols, which are present in saccharides on the surface of cells and glycoproteins.[3] This interaction allows for the targeted labeling of glycosylated proteins or cells, a feat not achievable with traditional amine-reactive chemistry.
Furthermore, recent advancements have demonstrated the use of boronic acid reagents in transition-metal catalyzed reactions for the modification of specific amino acid residues beyond lysine, including tyrosine and cysteine, under biocompatible conditions.[4] This opens up new avenues for creating precisely modified proteins for therapeutic and diagnostic purposes. The allyl group in this compound provides an additional reactive handle for subsequent "click" chemistry or other orthogonal ligations, further enhancing its versatility.
Below is a workflow illustrating the general advantage of boronic acid-mediated bioconjugation over traditional lysine-focused methods.
Enhanced Performance in Suzuki-Miyaura Cross-Coupling
Traditional Methods: The formation of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the creation of biaryl compounds. Historically, cross-coupling reactions like the Stille coupling, which utilizes toxic organotin reagents, were employed. While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.
The Suzuki-Miyaura Revolution: The advent of the Suzuki-Miyaura coupling, which utilizes organoboron compounds, was a major breakthrough.[5] Boronic acids are generally non-toxic, stable, and commercially available, making them a greener and more practical alternative.[5] The reaction conditions are typically mild and tolerate a wide range of functional groups, which is crucial in the synthesis of complex molecules.[6]
Performance of Functionalized Phenylboronic Acids: The reactivity of the boronic acid in a Suzuki-Miyaura coupling can be influenced by the substituents on the phenyl ring. While electron-donating groups can sometimes slow down the reaction, the development of advanced palladium catalysts and ligands has largely overcome these limitations, allowing for the efficient coupling of a wide variety of arylboronic acids with aryl halides.[5][7] The amide functionality in this compound can influence the electronic properties of the molecule and provides a site for further derivatization.
The following table summarizes the general advantages of Suzuki-Miyaura coupling with boronic acids over older cross-coupling methods.
| Feature | Suzuki-Miyaura Coupling (with Boronic Acids) | Stille Coupling (with Organotins) |
| Reagent Toxicity | Low to moderate | High |
| Byproduct Removal | Generally straightforward (boron-containing byproducts are often water-soluble) | Difficult (tin byproducts are often toxic and hard to separate) |
| Reaction Conditions | Mild, often aqueous conditions possible | Often requires anhydrous conditions |
| Functional Group Tolerance | High | Moderate to high |
| Commercial Availability of Reagents | Wide | More limited |
The general mechanism for the Suzuki-Miyaura coupling is depicted below, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
While specific, detailed protocols for this compound are often substrate and reaction-dependent, the following provides a general framework for its application in bioconjugation and Suzuki-Miyaura coupling based on established procedures for similar boronic acids.
General Protocol for Site-Selective Protein Labeling
-
Protein Preparation: Prepare a solution of the target glycoprotein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add the boronic acid solution to the protein solution at a desired molar excess. The reaction is typically incubated at room temperature or 37°C for 1-4 hours.
-
Purification: Remove the excess unreacted boronic acid and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE.
-
(Optional) Secondary Modification: The allyl group on the conjugated protein can be further reacted with a molecule containing a suitable functional group (e.g., a thiol for thiol-ene click chemistry or a tetrazine for inverse electron-demand Diels-Alder cycloaddition).
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, typically 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Phenylboronic Acids as Quantitative Tools: A Comparative Guide to Reaction Kinetics in Diol Sensing
For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. Phenylboronic acids have emerged as a versatile class of synthetic receptors, particularly for the detection and quantification of diol-containing compounds such as carbohydrates. This guide provides a comparative analysis of the reaction kinetics of various phenylboronic acids in diol sensing, offering insights into their performance and highlighting alternative methods.
The utility of phenylboronic acids in quantitative analysis stems from their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. This interaction can be monitored and quantified through various analytical techniques, providing a measure of the diol concentration. The kinetics of this binding event—the rates of association and dissociation—are critical parameters that dictate the sensitivity, response time, and overall performance of a phenylboronic acid-based sensor.
Comparative Kinetic Analysis of Phenylboronic Acid-Diol Interactions
The reaction between a phenylboronic acid (PBA) and a diol is a dynamic equilibrium. The speed at which this equilibrium is reached and the stability of the resulting boronate ester are influenced by several factors, including the structure of the phenylboronic acid, the nature of the diol, and the reaction conditions such as pH.
Key Kinetic Parameters
-
Association Rate Constant (kon): Describes the speed at which the phenylboronic acid and diol form a complex. A higher kon value indicates a faster binding event.
-
Dissociation Rate Constant (koff): Represents the rate at which the boronate ester complex breaks apart into the free phenylboronic acid and diol. A lower koff value suggests a more stable complex.
-
Binding Affinity (Ka) or Dissociation Constant (Kd): These are equilibrium constants that describe the strength of the interaction. Ka = kon/koff, and Kd = 1/Ka. A higher Ka or a lower Kd signifies a stronger binding affinity.
The following table summarizes kinetic data for the interaction of different phenylboronic acids with various diols, providing a basis for comparison.
| Phenylboronic Acid Derivative | Diol | Method | kon (M-1s-1) | Binding/Association Constant (Ka or Kobs) | Reference |
| 4-Isoquinolinylboronic acid | D-Fructose | Stopped-flow fluorescence | Not specified | 18,000 M-1 | [1] |
| 5-Isoquinolinylboronic acid | D-Fructose | Stopped-flow fluorescence | Not specified | 12,000 M-1 | [1] |
| 8-Isoquinolinylboronic acid | D-Fructose | Stopped-flow fluorescence | Not specified | 25,000 M-1 | [1] |
| 4-Isoquinolinylboronic acid | D-Glucose | Stopped-flow fluorescence | Not specified | 1,100 M-1 | [1] |
| 5-Isoquinolinylboronic acid | D-Glucose | Stopped-flow fluorescence | Not specified | 800 M-1 | [1] |
| 8-Isoquinolinylboronic acid | D-Glucose | Stopped-flow fluorescence | Not specified | 1,500 M-1 | [1] |
| Phenylboronic acid (PBA) | Sorbitol | Fluorescence Spectroscopy | Not specified | 1,100 M-1 | [2] |
| Phenylboronic acid (PBA) | Fructose | Fluorescence Spectroscopy | Not specified | 1,900 M-1 | [2] |
| Phenylboronic acid (PBA) | Glucose | Fluorescence Spectroscopy | Not specified | 100 M-1 | [2] |
| 3-Nitrophenylboronic acid | Sorbitol | Fluorescence Spectroscopy | Not specified | 3,300 M-1 | [2] |
| 3-Nitrophenylboronic acid | Fructose | Fluorescence Spectroscopy | Not specified | 5,400 M-1 | [2] |
| 3-Nitrophenylboronic acid | Glucose | Fluorescence Spectroscopy | Not specified | 300 M-1 | [2] |
Note: The table presents a selection of available data. Direct comparison of kon values can be challenging as they are not always reported. Binding constants are influenced by pH and buffer conditions.
Kinetic studies have shown that the binding of boronic acids to sugars can be very rapid, often reaching equilibrium within seconds.[1] The on-rate (kon) is a key determinant of the overall binding affinity.[1] For instance, the higher affinity of various boronic acids for fructose compared to glucose is reflected in their respective binding constants.[1][2] Electron-withdrawing substituents on the phenyl ring, such as a nitro group, can increase the acidity of the boronic acid, leading to stronger binding at physiological pH.[2]
Experimental Protocols for Kinetic Analysis
The quantitative analysis of phenylboronic acid-diol interactions typically involves spectroscopic techniques that can monitor changes in the concentration of the reactants or the product over time.
Stopped-Flow Fluorescence Spectroscopy
This method is ideal for studying rapid kinetic processes.
Protocol:
-
Solutions of the fluorescent phenylboronic acid derivative and the diol are prepared in a suitable buffer (e.g., phosphate buffer at physiological pH).
-
The two solutions are rapidly mixed in a stopped-flow apparatus.
-
The change in fluorescence intensity is monitored over time as the boronate ester forms.
-
The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., single exponential) to determine the observed rate constant (kobs).
-
By varying the concentration of the diol, the association (kon) and dissociation (koff) rate constants can be determined from a plot of kobs versus diol concentration.
References
Safety Operating Guide
Safe Disposal of 4-Allylaminocarbonylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-Allylaminocarbonylphenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. As a compound combining the chemical functionalities of a phenylboronic acid and an allyl amine, it requires careful handling as hazardous waste. This guide provides detailed, step-by-step procedures for its safe disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. All procedures should be conducted in accordance with local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on the known hazards of phenylboronic acids and allyl compounds, must be strictly followed. All handling of this compound and its waste must be performed inside a certified chemical fume hood.[1]
Personal Protective Equipment (PPE):
Proper PPE is essential to minimize exposure risk. The following table summarizes the required protective gear.
| PPE Category | Specification | Color Palette Reference |
| Eye Protection | Chemical safety goggles or a full-face shield | #4285F4 (Blue) |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | #34A853 (Green) |
| Body Protection | A fully fastened lab coat | #FFFFFF (White) |
| Respiratory | Use in a chemical fume hood is required. A respirator may be necessary for large spills. | #F1F3F4 (Gray) |
| Footwear | Closed-toe shoes | #202124 (Black) |
Waste Segregation and Container Management
Proper segregation and labeling of waste streams are fundamental to safe disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Waste Container Specifications:
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Labeled, sealed, chemically compatible container | "Hazardous Waste," "Solid Organic Waste," "this compound" |
| Liquid Waste | Labeled, sealed, chemically compatible container | "Hazardous Waste," "Liquid Organic Waste," "this compound," and list of solvents |
Step-by-Step Disposal Protocol
1. Solid Waste Disposal:
-
Unused or Expired Chemical: Place the solid this compound in its original container, or a compatible, well-sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, must be collected as solid hazardous waste.[1] Place these items in a designated, labeled solid waste container.
2. Liquid Waste Disposal:
-
Solutions: Any solutions containing this compound must be collected as liquid hazardous waste.
-
Glassware Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining compound. Collect this rinsate as liquid hazardous waste.
-
To remove residual boronic acid, a basic wash can be employed to form the more water-soluble boronate salt. Rinse the glassware with a dilute aqueous solution of sodium hydroxide (e.g., 1 M). This rinsate must also be collected as hazardous liquid waste.
-
Follow with a thorough rinse with deionized water. This final rinsate should also be collected as hazardous waste.
-
Allow the cleaned glassware to air dry in a well-ventilated area.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, clay, or vermiculite.[2]
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then decontaminate with a basic solution as described above, collecting all cleaning materials and rinsates as hazardous waste.
4. Storage and Final Disposal:
-
Securely seal all waste containers.
-
Store the labeled waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Hazardous Decomposition
Upon thermal decomposition or combustion, this compound may produce hazardous byproducts, including carbon monoxide, carbon dioxide, oxides of boron, and nitrogen oxides.[3][4][5] Therefore, incineration should only be performed in a licensed hazardous waste facility equipped to handle such emissions.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
